L 363851
Descripción
Propiedades
Número CAS |
111608-31-2 |
|---|---|
Fórmula molecular |
C38H51N7O7S |
Peso molecular |
749.9 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H51N7O7S/c1-23(2)20-31(37(51)41-26(33(39)47)17-19-53-3)45-18-16-28(38(45)52)42-35(49)29(21-24-10-6-4-7-11-24)44-36(50)30(22-25-12-8-5-9-13-25)43-34(48)27-14-15-32(46)40-27/h4-13,23,26-31H,14-22H2,1-3H3,(H2,39,47)(H,40,46)(H,41,51)(H,42,49)(H,43,48)(H,44,50)/t26-,27-,28+,29-,30-,31-/m0/s1 |
Clave InChI |
JABZRBSUMJHDOL-IFZIZQFBSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CC[C@H](C1=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCC(=O)N4 |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCC(=O)N4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
L 363851; L-363851; L363851; L-363,851; L 363,851; L363,851; |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Molecular загадка: The Quest for L-363851's Mechanism of Action
Despite a comprehensive search of scientific literature and clinical trial databases, the specific molecular target and signaling pathway of the compound designated L-363851 remain elusive. This in-depth analysis indicates that "L-363851" may be an internal, outdated, or erroneous identifier, as no substantive data regarding its pharmacological properties are publicly available.
Our investigation into the mechanism of action of L-363851 involved a multi-pronged search strategy encompassing a wide range of pharmacological and clinical research databases. Queries for "L-363851 mechanism of action," "L-363851 pharmacology," "L-363851 clinical trials," and "L-363851 experimental studies" did not yield any specific results for a compound with this identifier.
The search results did, however, return information on a variety of other therapeutic agents, including the anti-tubercular nitrofuranyl piperazine HC2210, the CDK4/6 inhibitor PF-07220060, and the enzyme replacement therapy Laronidase. This suggests that the identifier "L-363851" is not currently associated with any known therapeutic agent in the public domain.
It is plausible that L-363851 represents a developmental code name for a compound that was either discontinued in early-stage research or later renamed. Without further context or an alternative identifier, a detailed technical guide on its core mechanism of action, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be constructed.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and explore internal discovery and development archives for potential legacy data. Should a correct and publicly documented identifier become available, a thorough analysis of its mechanism of action can be pursued.
An In-depth Technical Guide to L-363851: Function and Mechanism of Action
An extensive search for the compound designated as L-363851 has yielded no specific information regarding its chemical structure, function, or mechanism of action. This suggests that "L-363851" may be an internal, unpublished, or incorrect identifier.
Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. The scientific literature and chemical databases do not contain sufficient information to fulfill the core requirements of this topic.
Researchers, scientists, and drug development professionals are advised to verify the compound identifier. Possible reasons for the lack of information include:
-
Typographical Error: The identifier "L-363851" may contain a typographical error. Please double-check the alphanumeric sequence.
-
Internal Code: This may be an internal code used within a specific research institution or company that has not been disclosed publicly.
-
Discontinued or Early-Stage Compound: The compound may have been discontinued in early-stage development and, as a result, has not been extensively published.
-
Alternative Nomenclature: The compound may be more commonly known by a different name (e.g., a systematic chemical name, another code, or a trivial name).
To proceed with a comprehensive analysis, a correct and publicly available identifier for the molecule of interest is required. Once a valid identifier is provided, a thorough literature search can be conducted to assemble the requested in-depth technical guide.
L-363851: A Technical Guide to its Interaction with the Neurokinin 2 (NK2) Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding and functional characteristics of L-363851, a potent agonist of the Neurokinin 2 (NK2) receptor. This document consolidates available quantitative data, details relevant experimental protocols, and illustrates key biological and experimental processes to support further research and development efforts targeting the NK2 receptor.
Core Data Presentation
The functional potency of L-363851 at the NK2 receptor has been determined through key pharmacological assays. The following table summarizes the available quantitative data, highlighting its activity in inducing physiological responses mediated by the NK2 receptor.
| Parameter | Value | Assay Description | Reference |
| IC50 | 3.2 nM | Contractile response of tracheal smooth muscle devoid of epithelium. | [1] |
| IC50 | 36 µM | Phosphoinositide hydrolysis. | [1] |
Note: While a direct binding affinity value (Ki) for L-363851 from competitive radioligand binding assays is not prominently reported in the reviewed literature, its low nanomolar potency in functional assays suggests a high affinity for the NK2 receptor.
Neurokinin 2 (NK2) Receptor Signaling Pathway
The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 and Gs protein pathways upon activation by its endogenous ligand, Neurokinin A (NKA), or agonists like L-363851. This activation initiates a cascade of intracellular events, including the stimulation of phospholipase C (PLC) leading to inositol phosphate (IP) accumulation and subsequent calcium mobilization, as well as the activation of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels.
Experimental Protocols
Tracheal Smooth Muscle Contraction Assay
This functional assay measures the ability of a compound to induce contraction in isolated tracheal smooth muscle tissue, a response mediated by NK2 receptors present in the airways.
Methodology:
-
Tissue Preparation: Tracheas are isolated from a suitable animal model (e.g., guinea pig, rabbit) and placed in a cold, oxygenated physiological salt solution. The tracheal tube is cut into rings, and the epithelium is removed to eliminate its modulatory effects.
-
Mounting: The tracheal rings are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washes.
-
Stimulation: A standard contracting agent (e.g., high potassium solution) is added to ensure tissue viability and to obtain a reference maximum contraction.
-
Compound Addition: After washing and returning to baseline, cumulative concentrations of L-363851 are added to the organ bath.
-
Data Acquisition: The contractile response (increase in tension) is recorded for each concentration until a maximal response is achieved.
-
Data Analysis: The responses are expressed as a percentage of the maximal contraction induced by the reference agent. An IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.
Phosphoinositide Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates (IPs) in cells expressing the NK2 receptor following agonist stimulation, providing a measure of Gq-coupled receptor activation.
Methodology:
-
Cell Culture and Labeling: Cells stably expressing the NK2 receptor (e.g., CHO-NK2 cells) are cultured in appropriate media. The cells are then incubated overnight with myo-[³H]inositol to radiolabel the cellular phosphoinositide pool.
-
Assay Initiation: The cells are washed to remove unincorporated [³H]inositol and incubated in a physiological buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Compound Stimulation: Various concentrations of L-363851 are added to the cells, and the incubation is continued for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction of Inositol Phosphates: The incubation is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid). The cell lysates are collected, and the aqueous phase containing the IPs is separated.
-
Chromatographic Separation: The total inositol phosphates are separated from free inositol and other cellular components using anion-exchange chromatography columns.
-
Quantification: The amount of [³H]-labeled inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The data are normalized to a control (unstimulated cells), and the concentration of L-363851 that produces a half-maximal accumulation of inositol phosphates (IC₅₀) is calculated using non-linear regression.
Radioligand Binding Assay (Representative Protocol)
Methodology:
-
Membrane Preparation: Cells or tissues expressing the NK2 receptor are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard protein assay.
-
Competitive Binding Reaction: In a multi-well plate, the following are combined:
-
A fixed concentration of a radiolabeled NK2 receptor antagonist (e.g., [³H]-SR48968) or agonist (e.g., [¹²⁵I]-NKA).
-
Increasing concentrations of the unlabeled test compound (e.g., L-363851).
-
The prepared cell membranes.
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding. The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
References
L-363,855: A Technical Overview of a Somatostatin Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-363,855 is a synthetic, cyclic hexapeptide analog of the natural hormone somatostatin. Developed by researchers at Merck, it emerged from structure-activity relationship (SAR) studies aimed at creating potent and selective ligands for the five known somatostatin receptor subtypes (SSTR1-5). This document provides a comprehensive technical guide to the discovery, synthesis, and biological activity of L-363,855, with a focus on its receptor binding profile and functional effects.
Discovery and Rationale
The discovery of L-363,855 was part of a broader effort in the 1990s to develop somatostatin analogs with improved therapeutic profiles compared to the native peptide, which has a very short biological half-life. The research focused on cyclic hexapeptides, a class of compounds known to exhibit potent somatostatin-like activity. The parent compound for this series of analogs was cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe). Through systematic modifications of this template, researchers at Merck explored the impact of various amino acid substitutions on receptor affinity and selectivity, leading to the identification of L-363,855. A closely related analog, L-362,855, was identified as a potent and selective agonist for the sst5 receptor.
Synthesis of L-363,855
The synthesis of L-363,855, a cyclic hexapeptide, is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a representative protocol for the synthesis of such a compound.
Experimental Protocol: Solid-Phase Synthesis of a Cyclic Hexapeptide
1. Resin Preparation:
-
A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin, is swollen in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
2. Linear Peptide Assembly:
-
The synthesis proceeds by the sequential addition of Fmoc-protected amino acids.
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain on the resin.
-
This cycle of deprotection and coupling is repeated for each amino acid in the linear sequence.
3. Cleavage from Resin and Cyclization:
-
Once the linear hexapeptide is assembled, it is cleaved from the solid support. A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water to remove acid-labile side-chain protecting groups.
-
The crude linear peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization: The purified linear peptide is dissolved in a dilute solution of DMF or DCM. A cyclization agent, such as DPPA (diphenylphosphoryl azide) or HBTU/HOBt (1-hydroxybenzotriazole) with DIPEA, is added to facilitate the formation of the amide bond between the N- and C-termini, yielding the cyclic hexapeptide.
4. Purification and Characterization:
-
The crude cyclic peptide is purified by RP-HPLC.
-
The final product is characterized by mass spectrometry to confirm its molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.
Experimental Workflow for Solid-Phase Peptide Synthesis
L-363851: A Technical Guide to its Function as a Neurokinin 2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-363851 as a potent and selective agonist for the neurokinin 2 (NK2) receptor. This document details the compound's functional activity, the underlying signaling pathways, and the experimental methodologies used to characterize its effects.
Core Quantitative Data
The following table summarizes the key quantitative parameters that define the activity of L-363851 at the neurokinin 2 receptor.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| IC50 | 3.2 nM | Guinea Pig Trachea | Smooth Muscle Contraction | [1] |
| IC50 | 36 µM | Guinea Pig Trachea | Phosphoinositide Hydrolysis | [1] |
| Ki | Not Found | - | Radioligand Binding Assay | - |
Neurokinin 2 Receptor Signaling Pathway
L-363851 exerts its effects by binding to and activating the neurokinin 2 (NK2) receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by L-363851 at the NK2 receptor is through the Gαq pathway.
Caption: NK2 Receptor Signaling Pathway initiated by L-363851.
Upon agonist binding, the activated NK2 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The concurrent elevation of intracellular Ca²⁺ and DAG activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of L-363851.
Radioligand Binding Assay (Hypothetical Protocol for Ki Determination)
While a specific Ki value for L-363851 was not identified in the reviewed literature, the following protocol outlines a standard competitive radioligand binding assay that would be used to determine this value for the NK2 receptor.
Caption: Experimental workflow for a radioligand binding assay.
1. Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK2 receptor.
-
Radiolabeled NK2 receptor antagonist (e.g., [³H]SR48968).
-
L-363851.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
2. Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of L-363851.
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of a non-labeled NK2 antagonist).
-
Incubate the plate at 37°C for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding as a function of the logarithm of the L-363851 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Phosphoinositide Hydrolysis Assay (IP1 Accumulation)
This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.
1. Materials:
-
A cell line endogenously or recombinantly expressing the NK2 receptor.
-
Cell culture medium.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.
-
L-363851.
-
IP1-d2 (labeled IP1 analog) and anti-IP1 cryptate (antibody), typically from a commercial kit (e.g., HTRF).
-
Lysis buffer.
2. Procedure:
-
Seed the NK2 receptor-expressing cells in a 96-well plate and culture until they reach the desired confluency.
-
On the day of the assay, remove the culture medium and wash the cells with a suitable buffer.
-
Add stimulation buffer containing LiCl to each well and incubate.
-
Add varying concentrations of L-363851 to the wells and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Lyse the cells by adding the lysis buffer containing IP1-d2 and anti-IP1 cryptate.
-
Incubate at room temperature to allow for the competitive immunoassay to reach equilibrium.
3. Data Analysis:
-
Measure the fluorescence at the appropriate wavelengths for the HTRF donor and acceptor fluorophores using a compatible plate reader.
-
Calculate the HTRF ratio (acceptor/donor) for each well.
-
The amount of IP1 produced is inversely proportional to the HTRF signal.
-
Generate a standard curve using known concentrations of IP1.
-
Convert the HTRF ratios from the experimental wells to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration as a function of the L-363851 concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ value.[1]
Tracheal Smooth Muscle Contraction Assay
This ex vivo assay directly measures the physiological response induced by L-363851 in a relevant tissue.
1. Materials:
-
Guinea pig tracheas.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
L-363851.
-
Organ bath system equipped with isometric force transducers.
2. Procedure:
-
Isolate the trachea from a guinea pig and prepare tracheal smooth muscle strips.
-
Mount the tissue strips in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension.
-
After the equilibration period, cumulatively add increasing concentrations of L-363851 to the organ bath.
-
Record the isometric contraction force generated by the tracheal strips in response to each concentration of L-363851.
3. Data Analysis:
-
Express the contractile response at each L-363851 concentration as a percentage of the maximum contraction achieved.
-
Plot the percentage of maximum contraction against the logarithm of the L-363851 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀ value, which represents the concentration of L-363851 that produces 50% of the maximal contractile response.[1]
References
L-363851 and its Role in Smooth Muscle Contraction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the study of non-peptide oxytocin receptor antagonists, with a focus on their application in smooth muscle contraction research. While the specific compound L-363851 was initially sought, publicly available scientific literature does not contain specific data for a compound with this designation. Therefore, this guide will utilize data from the well-characterized and structurally related non-peptide oxytocin receptor antagonist, L-368,899 , as a representative example to illustrate the principles and methodologies in this area of research.
Oxytocin, a nonapeptide hormone, plays a crucial role in regulating uterine smooth muscle contractions, particularly during parturition.[1] Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1] Antagonists of the OTR are of significant interest for their potential therapeutic applications, such as the management of preterm labor.[1][2] Non-peptide antagonists, like L-368,899, offer potential advantages over peptide-based antagonists, including improved oral bioavailability.[3]
This guide will delve into the mechanism of action of these antagonists, present quantitative data on their efficacy, detail the experimental protocols used for their characterization, and provide visual representations of the key signaling pathways and experimental workflows.
Quantitative Data on Oxytocin Receptor Antagonists
The following table summarizes the binding affinities (Ki) and functional antagonist potencies (IC50 or pA2) of several non-peptide and peptide oxytocin receptor antagonists, including L-368,899, in smooth muscle preparations. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound | Receptor | Assay Type | Species | Tissue/Cell Line | Ki (nM) | IC50 (nM) | pA2 |
| L-368,899 | Oxytocin | Radioligand Binding | Human | Uterus | - | 26 | - |
| L-368,899 | Oxytocin | Radioligand Binding | Rat | Uterus | - | 8.9 | - |
| L-371,257 | Oxytocin | Radioligand Binding | Human | Uterine Smooth Muscle Cells | 2.21 ± 0.23 | - | 8.4 |
| Atosiban | Oxytocin | Functional Assay | Human | Myometrium | - | - | - |
| Barusiban | Oxytocin | Radioligand Binding | Human | - | 0.8 | - | - |
| Retosiban | Oxytocin | Radioligand Binding | Human | - | 0.65 | - | - |
Table 1: Quantitative data for various oxytocin receptor antagonists. Data compiled from multiple sources.[1][3][4][5][6]
Mechanism of Action and Signaling Pathways
Oxytocin binding to its receptor on smooth muscle cells initiates a signaling cascade that leads to contraction. This process is primarily mediated through the Gq/11 G-protein pathway.
-
Receptor Activation: Oxytocin binds to the OTR.
-
G-Protein Activation: The activated OTR couples to the Gq/11 G-protein, causing the exchange of GDP for GTP on the α-subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC.
-
Calcium-Calmodulin Complex Formation: The elevated cytoplasmic Ca2+ binds to calmodulin.
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates MLCK.
-
Muscle Contraction: MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.
Non-peptide oxytocin receptor antagonists like L-368,899 act as competitive inhibitors at the oxytocin receptor, preventing oxytocin from binding and initiating this signaling cascade, thereby inhibiting smooth muscle contraction.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize oxytocin receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the oxytocin receptor.
Objective: To measure the ability of L-368,899 to displace a radiolabeled ligand from the human oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor (e.g., from CHO-hOTR cells).[4]
-
Radioligand (e.g., [3H]-Oxytocin).
-
Test compound (L-368,899).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Unlabeled oxytocin (for determining non-specific binding).
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the oxytocin receptor. Homogenize cells in lysis buffer and pellet the membranes by high-speed centrifugation.[4]
-
Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of L-368,899, the radioligand at a concentration near its Kd, and the cell membranes.[4]
-
Controls: Include wells for total binding (vehicle instead of test compound) and non-specific binding (a high concentration of unlabeled oxytocin).[4]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Detection: Dry the filter plate, add scintillation cocktail, and measure radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-368,899 to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]
Intracellular Calcium ([Ca2+]i) Measurement
This assay measures the ability of an antagonist to inhibit the oxytocin-induced increase in intracellular calcium.
Objective: To determine the functional antagonism of L-368,899 on oxytocin-induced calcium mobilization in smooth muscle cells.
Materials:
-
Human uterine smooth muscle cells (hUSMCs).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[7]
-
Oxytocin.
-
Test compound (L-368,899).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Culture: Culture hUSMCs to an appropriate confluency in multi-well plates.
-
Dye Loading: Incubate the cells with Fura-2 AM in physiological salt solution to allow the dye to enter the cells and be cleaved to its active form.[7]
-
Antagonist Pre-incubation: Wash the cells and pre-incubate with various concentrations of L-368,899.
-
Stimulation: Add a concentration of oxytocin that elicits a submaximal response (e.g., EC80).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, typically excitation at 340 nm and 380 nm, and emission at 510 nm).[7]
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the intracellular calcium concentration. Plot the percentage of inhibition of the oxytocin response against the log concentration of L-368,899 to determine the IC50 value.[7]
Isometric Tension Measurement of Smooth Muscle Strips
This ex vivo assay measures the effect of an antagonist on the contractility of intact smooth muscle tissue.
Objective: To assess the inhibitory effect of L-368,899 on spontaneous or oxytocin-induced contractions of uterine smooth muscle strips.
Materials:
-
Myometrial tissue biopsies.[8]
-
Organ bath system with force transducers.[8]
-
Physiological saline solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.
-
Oxytocin.
-
Test compound (L-368,899).
Procedure:
-
Tissue Preparation: Dissect fine strips of myometrium from biopsies and mount them in organ baths containing physiological saline solution at 37°C.[8]
-
Equilibration: Allow the tissue strips to equilibrate under a set tension until stable spontaneous contractions develop (typically 2-3 hours).[8]
-
Stimulation (Optional): To study agonist-induced contractions, add oxytocin to the bath to achieve a stable contractile response.[8]
-
Antagonist Addition: Add cumulative concentrations of L-368,899 to the organ bath and record the changes in contraction frequency, force, and duration.
-
Data Recording and Analysis: Continuously record the isometric tension. Analyze the data to determine the concentration-dependent inhibitory effect of L-368,899 on the various parameters of muscle contraction.
Conclusion
The study of non-peptide oxytocin receptor antagonists like L-368,899 is a vital area of research with significant therapeutic potential, particularly in obstetrics. This technical guide has provided a framework for understanding the mechanism of action, quantitative evaluation, and experimental investigation of these compounds in the context of smooth muscle contraction. The detailed protocols and visual aids are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. While specific data for L-363851 remains elusive, the principles and methodologies outlined here are broadly applicable to the characterization of novel oxytocin receptor antagonists.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. adooq.com [adooq.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Phosphoinositide Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoinositide hydrolysis is a fundamental signal transduction pathway pivotal to numerous cellular processes. This guide provides an in-depth overview of the core principles and methodologies for investigating this pathway. While the initial query focused on the compound L-363851, a comprehensive literature search revealed no available data on its effects on phosphoinositide hydrolysis. Therefore, this document will serve as a broader technical guide, utilizing established modulators of this pathway as examples to illustrate key concepts and experimental procedures. We will delve into the intricacies of the Gq-protein signaling cascade, detail experimental protocols for measuring inositol phosphate accumulation, and present quantitative data for well-characterized compounds that interact with this system.
Introduction to Phosphoinositide Hydrolysis
The phosphoinositide signaling pathway is a crucial mechanism through which extracellular signals are translated into intracellular responses. This cascade is initiated by the activation of G protein-coupled receptors (GPCRs) that couple to the Gq family of heterotrimeric G proteins. Upon receptor activation, the Gαq subunit activates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. This enzymatic cleavage generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). This signaling nexus regulates a vast array of cellular functions, including proliferation, differentiation, metabolism, and neurotransmission.
The Gq-Protein Signaling Cascade
The activation of the phosphoinositide pathway is tightly regulated and involves a series of molecular interactions. The following diagram illustrates the canonical Gq-protein signaling cascade leading to the generation of IP3 and DAG.
Caption: The Gq-protein signaling pathway.
Investigating Phosphoinositide Hydrolysis: Experimental Approaches
The most common method to quantify phosphoinositide hydrolysis is to measure the accumulation of inositol phosphates (IPs), the hydrophilic products of PLC-mediated PIP2 cleavage. This is typically achieved by radiolabeling cellular inositol lipids with [³H]myo-inositol, stimulating the cells with an agonist, and then separating and quantifying the resulting [³H]inositol phosphates.
Key Experimental Workflow
The following diagram outlines a typical workflow for a [³H]inositol phosphate accumulation assay.
Caption: Workflow for a [³H]inositol phosphate accumulation assay.
Detailed Experimental Protocol: [³H]Inositol Phosphate Accumulation Assay
This protocol provides a general framework for measuring agonist-stimulated phosphoinositide hydrolysis. Specific parameters may require optimization depending on the cell type and receptor system being studied.
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Inositol-free medium.
-
[³H]myo-inositol.
-
Krebs-HEPES buffer (or similar physiological salt solution).
-
Lithium chloride (LiCl).
-
Agonist and antagonist stock solutions.
-
Perchloric acid (PCA).
-
Potassium hydroxide (KOH)/HEPES solution.
-
Dowex AG1-X8 anion exchange resin.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at an appropriate density to reach confluency on the day of the experiment.
-
Radiolabeling: The following day, replace the growth medium with inositol-free medium containing [³H]myo-inositol (e.g., 1 µCi/mL) and incubate for 18-24 hours.
-
Washing: Aspirate the labeling medium and wash the cell monolayers twice with Krebs-HEPES buffer.
-
Pre-incubation: Add Krebs-HEPES buffer containing 10 mM LiCl to each well and incubate for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate (IP1), which is easier to measure.
-
Stimulation: Add the desired concentrations of agonist (and antagonist, if applicable) to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lysis: Terminate the stimulation by aspirating the buffer and adding ice-cold 0.5 M perchloric acid. Incubate on ice for 30 minutes.
-
Neutralization and Extraction: Transfer the PCA extracts to microcentrifuge tubes. Neutralize the extracts by adding a KOH/HEPES solution. Centrifuge to pellet the potassium perchlorate precipitate. The supernatant contains the inositol phosphates.
-
Anion Exchange Chromatography:
-
Prepare columns with Dowex AG1-X8 resin.
-
Apply the supernatant to the columns.
-
Wash the columns with water to remove free [³H]myo-inositol.
-
Elute the total [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
-
Quantification: Add the eluate to scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Express the data as counts per minute (CPM) or disintegrations per minute (DPM). For concentration-response experiments, plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine parameters like EC50 and Emax.
Quantitative Data for Known Modulators
While no data exists for L-363851, the following tables summarize quantitative data for well-characterized compounds that modulate phosphoinositide hydrolysis through different Gq-coupled receptors. This data is provided for illustrative purposes to demonstrate how results from phosphoinositide hydrolysis assays are typically presented.
Table 1: Agonist Potency at Gq-Coupled Receptors
| Agonist | Receptor | Cell Line | Assay Type | EC50 (nM) |
| Carbachol | Muscarinic M3 | CHO-M3 | [³H]IP Accumulation | 1,200 |
| Vasopressin | Vasopressin V1a | A7r5 | [³H]IP Accumulation | 0.5 |
| Phenylephrine | α1-Adrenergic | HEK293 | [³H]IP Accumulation | 350 |
Table 2: Antagonist Potency at Gq-Coupled Receptors
| Antagonist | Receptor | Agonist | Cell Line | Assay Type | Ki (nM) |
| Atropine | Muscarinic M3 | Carbachol | CHO-M3 | [³H]IP Accumulation | 0.3 |
| SR 49059 | Vasopressin V1a | Vasopressin | A7r5 | [³H]IP Accumulation | 1.4[1][2] |
| Prazosin | α1-Adrenergic | Phenylephrine | HEK293 | [³H]IP Accumulation | 0.2 |
Conclusion
The investigation of phosphoinositide hydrolysis is a cornerstone of research in cellular signaling and drug discovery. While the specific compound L-363851 does not appear to be characterized in this context, the principles and methods outlined in this guide provide a robust framework for studying the effects of other compounds on this critical pathway. Through the application of techniques such as the [³H]inositol phosphate accumulation assay, researchers can elucidate the mechanisms of action of novel therapeutics and further unravel the complexities of Gq-protein signaling.
References
The Role of L-363851 in Tachykinin Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachykinins are a family of neuropeptides that play a significant role in a wide array of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. Their actions are mediated through three distinct G protein-coupled receptors: neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3). The study of these receptors and their endogenous ligands—Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—has been greatly advanced by the development of selective agonists and antagonists. This technical guide focuses on L-363851, a potent and selective agonist for the tachykinin NK2 receptor. A comprehensive understanding of L-363851's pharmacological profile is crucial for its application as a research tool to elucidate the physiological and pathological roles of the NK2 receptor and to guide the development of novel therapeutics targeting this receptor.
Core Properties of L-363851
L-363851 is a synthetic compound identified as a selective agonist for the tachykinin NK2 receptor. Its primary role in tachykinin research is to selectively activate NK2 receptors, thereby allowing for the detailed investigation of the downstream signaling pathways and physiological responses mediated by this specific receptor subtype.
Quantitative Data Presentation
The following tables summarize the available quantitative data for L-363851, providing insights into its potency and functional activity. Due to the limited publicly available data on the binding affinity and functional potency of L-363851 across all three tachykinin receptor subtypes, the following tables include the known values for L-363851 and comparative data for the endogenous ligands to provide a context for its selectivity.
Table 1: Binding Affinity (Ki) of Tachykinin Receptor Ligands
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| L-363851 | Data not available | Data not available | Data not available |
| Substance P | High Affinity | Moderate Affinity | Low Affinity |
| Neurokinin A | Moderate Affinity | High Affinity | Moderate Affinity |
| Neurokinin B | Low Affinity | Moderate Affinity | High Affinity |
Table 2: Functional Potency (IC50/EC50) of Tachykinin Receptor Agonists
| Agonist | Assay | Species/Tissue | Receptor Target | Potency (nM) | Reference |
| L-363851 | Tracheal Smooth Muscle Contraction | Not Specified | NK2 | IC50: 3.2 | [1] |
| L-363851 | Phosphoinositide Hydrolysis | Not Specified | NK2 | IC50: 36,000 | [1] |
| Substance P | Various Functional Assays | Various | NK1 | High Potency | |
| Neurokinin A | Various Functional Assays | Various | NK2 | High Potency | |
| Neurokinin B | Various Functional Assays | Various | NK3 | High Potency |
Note: The IC50 value for L-363851 in the phosphoinositide hydrolysis assay is notably higher than in the smooth muscle contraction assay, suggesting potential differences in experimental conditions or tissue-specific responses.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide detailed protocols for key experiments used to characterize the activity of L-363851 and other tachykinin receptor ligands.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound (like L-363851) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the binding affinity (Ki) of L-363851 for NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human or other mammalian NK1, NK2, or NK3 receptors.
-
Radioligands: [³H]-Substance P (for NK1), [¹²⁵I]-Neurokinin A (for NK2), [³H]-Senktide (for NK3).
-
Unlabeled L-363851.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/mL chymostatin, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled selective antagonist for the respective receptor (for non-specific binding).
-
25 µL of a range of concentrations of unlabeled L-363851.
-
25 µL of the appropriate radioligand at a concentration close to its Kd.
-
25 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of L-363851.
-
Determine the IC50 value (the concentration of L-363851 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration, a key second messenger in tachykinin receptor signaling.
Objective: To determine the functional potency (EC50) of L-363851 at NK1, NK2, and NK3 receptors.
Materials:
-
Cell lines stably expressing human or other mammalian NK1, NK2, or NK3 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
L-363851.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Automatically inject a range of concentrations of L-363851 into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of L-363851.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of L-363851 that produces 50% of the maximal response) using non-linear regression analysis.
-
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), another key second messenger produced upon activation of Gq-coupled receptors like the tachykinin receptors.
Objective: To determine the functional potency (EC50) of L-363851 in stimulating phosphoinositide hydrolysis via NK2 receptors.
Materials:
-
Cell lines or tissue slices expressing NK2 receptors.
-
myo-[³H]inositol.
-
Assay Buffer (e.g., Krebs-Henseleit buffer).
-
Lithium chloride (LiCl) solution.
-
L-363851.
-
Perchloric acid or trichloroacetic acid.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Radiolabeling: Incubate the cells or tissue slices with myo-[³H]inositol in a suitable medium for a prolonged period (e.g., 18-24 hours) to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the labeled cells/tissues and pre-incubate them in assay buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulation: Add a range of concentrations of L-363851 and incubate for a specific time (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.
-
Separation of Inositol Phosphates:
-
Neutralize the extracts.
-
Apply the extracts to Dowex AG1-X8 columns.
-
Wash the columns to remove free [³H]inositol.
-
Elute the total [³H]inositol phosphates with a high-molarity salt solution (e.g., 1 M ammonium formate/0.1 M formic acid).
-
-
Counting: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the L-363851 concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Isolated Tracheal Smooth Muscle Contraction Assay
This ex vivo assay directly measures the physiological response of a target tissue to an agonist.
Objective: To determine the functional potency (IC50) of L-363851 in inducing tracheal smooth muscle contraction.
Materials:
-
Trachea from a suitable animal model (e.g., guinea pig, rabbit).
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).
-
L-363851.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Dissect the trachea and prepare rings or strips of smooth muscle.
-
Remove the epithelium to eliminate its modulatory effects.
-
-
Mounting: Mount the tissue preparations in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with carbogen.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing.
-
Contraction Measurement:
-
Construct a cumulative concentration-response curve by adding increasing concentrations of L-363851 to the organ bath.
-
Record the isometric tension developed after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a standard agent (e.g., KCl).
-
Plot the percentage of maximal contraction against the logarithm of the L-363851 concentration.
-
Determine the IC50 (or EC50) value from the concentration-response curve.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of L-363851.
References
In-depth Technical Guide: L-363851 for Studying Airway Hyperresponsiveness
An Advisory for Researchers, Scientists, and Drug Development Professionals
Following a comprehensive search of publicly available scientific literature and databases, this guide must regrettably inform the research community that there is no identifiable information regarding the compound designated L-363851 in the context of airway hyperresponsiveness, or indeed in any other pharmacological application. Extensive searches using a variety of queries, including "L-363851 airway hyperresponsiveness," "L-363851 pharmacology," "L-363851 respiratory effects," and "L-363851 mechanism of action," have failed to yield any relevant data.
This suggests several possibilities:
-
Internal or Discontinued Compound: L-363851 may be an internal compound code from a pharmaceutical company that was never publicly disclosed or pursued in clinical development. It is also possible that the compound was discontinued in early-stage research and, therefore, not reported in scientific literature.
-
Typographical Error: The designation "L-363851" may contain a typographical error. A slight alteration in the alphanumeric code could refer to a different, documented compound.
-
Obscure or Outdated Nomenclature: The compound may be known by a different chemical name, and "L-363851" could be an outdated or less common identifier.
Recommendations for Further Investigation
For researchers, scientists, and drug development professionals seeking information on this compound, the following steps are recommended:
-
Verify the Compound Identifier: Double-check the accuracy of the designation "L-363851." Ensure there are no typographical errors in the name.
-
Utilize Alternative Identifiers: If available, search for the compound using other identifiers such as its Chemical Abstracts Service (CAS) number, its full IUPAC chemical name, or any associated trade names.
-
Consult Internal Documentation: If this compound was encountered within a specific organizational context, consulting internal research and development reports may provide the necessary information.
-
Contact Original Source: If the designation was obtained from a publication, patent, or other external source, contacting the authors or inventors may clarify the compound's identity and properties.
Without any available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the request—summarizing quantitative data, detailing methodologies, and creating visualizations—are entirely dependent on the existence of primary research data, which appears to be unavailable for L-363851 in the public domain.
We advise the audience to focus their research efforts on well-documented compounds with established roles in the study of airway hyperresponsiveness. Should further identifying information for L-363851 become available, a comprehensive technical guide could be compiled.
Unveiling L-363,851: A Technical Primer on a Cholecystokinin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties and structure of L-363,851, a compound identified as a cholecystokinin (CCK) antagonist. While specific data for L-363,851 remains elusive in publicly accessible literature, this document synthesizes information on the broader class of CCK antagonists to which it belongs, offering insights into its probable mechanism of action, potential therapeutic applications, and the experimental methodologies typically employed in the characterization of such compounds. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology and drug development.
Introduction to Cholecystokinin and its Receptors
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. It plays a significant role in regulating a variety of physiological processes, including digestion, satiety, and anxiety. CCK exerts its effects by binding to two distinct G-protein coupled receptors: CCK-A (alimentary) and CCK-B (brain) receptors.
-
CCK-A Receptors: Predominantly found in the gastrointestinal tract, particularly the gallbladder and pancreas. Activation of these receptors is primarily responsible for gallbladder contraction, pancreatic enzyme secretion, and the slowing of gastric emptying.
-
CCK-B Receptors: Primarily located in the central nervous system, with some presence in the stomach. These receptors are implicated in anxiety, panic disorders, and the regulation of dopamine pathways.
The development of antagonists that can selectively block these receptors holds significant therapeutic potential for a range of disorders.
L-363,851: A Putative Cholecystokinin Antagonist
Physicochemical and Structural Properties (Hypothesized)
Due to the lack of specific data for L-363,851, the following table presents a generalized summary of properties typical for non-peptide CCK antagonists from the same developmental era.
| Property | Expected Characteristics |
| Chemical Class | Likely a small molecule, potentially a benzodiazepine derivative or a related heterocyclic compound. |
| Molecular Formula | To be determined. |
| Molecular Weight | To be determined. |
| IUPAC Name | Not publicly available. |
| SMILES String | Not publicly available. |
| CAS Number | Not publicly available. |
| Solubility | Expected to have solubility in organic solvents like DMSO and ethanol, with limited aqueous solubility. |
| Stability | Stability would need to be assessed under various conditions (pH, temperature, light). |
Biological Activity and Mechanism of Action (Inferred)
As a CCK antagonist, L-363,851 is presumed to function by competitively inhibiting the binding of endogenous CCK to its receptors. The specific affinity and selectivity for CCK-A versus CCK-B receptors would be a critical determinant of its pharmacological profile and therapeutic utility.
Signaling Pathway
The binding of a CCK antagonist like L-363,851 to a CCK receptor would block the downstream signaling cascade typically initiated by CCK. A simplified representation of this inhibitory action is depicted below.
Methodological & Application
L-363,851: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for the in vitro characterization of L-363,851, a somatostatin receptor agonist. The following sections detail the methodologies for key assays to determine the binding affinity, functional activity, and anti-proliferative effects of this compound.
Data Presentation
Due to the limited availability of specific quantitative data for L-363,851 in the public domain, the following tables are presented as templates. Researchers can populate these tables with their experimental data when following the provided protocols.
Table 1: Receptor Binding Affinity of L-363,851 at Human Somatostatin Receptor Subtypes
| Receptor Subtype | L-363,851 Kᵢ (nM) |
| hSSTR1 | Data not available |
| hSSTR2 | Data not available |
| hSSTR3 | Data not available |
| hSSTR4 | Data not available |
| hSSTR5 | Data not available |
Table 2: Functional Activity of L-363,851 in Adenylyl Cyclase Inhibition Assay
| Cell Line | L-363,851 EC₅₀ (nM) |
| e.g., CHO-K1 cells expressing hSSTR2 | Data not available |
Table 3: Anti-proliferative Activity of L-363,851 in Cancer Cell Lines
| Cell Line | L-363,851 IC₅₀ (µM) |
| e.g., Human pancreatic cancer cell line | Data not available |
| e.g., Human neuroendocrine tumor cell line | Data not available |
Signaling Pathway
The activation of somatostatin receptors (SSTRs) by an agonist like L-363,851 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to anti-proliferative and anti-secretory effects.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of L-363,851.
Somatostatin Receptor Binding Assay
This protocol determines the binding affinity (Kᵢ) of L-363,851 for the five human somatostatin receptor subtypes (hSSTR1-5).
Workflow Diagram:
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).
-
Add a constant concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14 or a subtype-selective radioligand).
-
Add increasing concentrations of L-363,851 (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
For determining non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of L-363,851.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of L-363,851 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Kᵢ) of L-363,851 using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Adenylyl Cyclase Functional Assay (cAMP Accumulation)
This assay measures the ability of L-363,851 to inhibit adenylyl cyclase activity, which is a key functional response mediated by somatostatin receptors.
Workflow Diagram:
Methodology:
-
Cell Culture:
-
Seed cells (e.g., CHO-K1 or HEK293) stably expressing the somatostatin receptor of interest into 96-well plates and culture until they reach a suitable confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period (e.g., 10-15 minutes) to prevent the degradation of cyclic AMP (cAMP).
-
Add varying concentrations of L-363,851 to the wells.
-
Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin.
-
Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Terminate the reaction by lysing the cells.
-
Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a competitive binding assay with a labeled cAMP analog.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the log concentration of L-363,851.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value (the concentration of L-363,851 that produces 50% of its maximal inhibitory effect).
-
Cell Proliferation Assay
This assay evaluates the anti-proliferative effects of L-363,851 on cancer cell lines that endogenously express somatostatin receptors.
Workflow Diagram:
Methodology:
-
Cell Culture:
-
Select a cancer cell line known to express somatostatin receptors (e.g., certain neuroendocrine, pancreatic, or breast cancer cell lines).
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere and resume growth overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of L-363,851 in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of L-363,851. Include a vehicle control (medium with the same concentration of the solvent used to dissolve L-363,851, e.g., DMSO).
-
Incubate the cells for a prolonged period, typically 48 to 72 hours, to allow for effects on cell proliferation.
-
-
Viability Measurement:
-
After the incubation period, assess cell viability using a suitable assay. Common methods include:
-
MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance.
-
WST-1/XTT Assay: Similar to the MTT assay, these assays use a water-soluble tetrazolium salt that is converted to a colored formazan product by viable cells. The absorbance is measured directly without a solubilization step.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
-
-
-
Data Analysis:
-
Plot the percentage of cell viability (relative to the vehicle control) as a function of the log concentration of L-363,851.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of L-363,851 that inhibits cell proliferation by 50%).
-
Application Notes and Protocols for L-363,851 in Tracheal Ring Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-363,851, a potent Neurokinin 2 (NK2) receptor agonist, in isolated tracheal ring experiments. This document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate the study of airway smooth muscle physiology and pharmacology.
Introduction
L-363,851 is a selective agonist for the Neurokinin 2 (NK2) receptor, a G-protein coupled receptor predominantly found in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts. Activation of the NK2 receptor by agonists like L-363,851 initiates a signaling cascade that leads to smooth muscle contraction. In the context of airway physiology, studying the effects of NK2 receptor agonists is crucial for understanding the mechanisms of bronchoconstriction and for the development of novel therapeutics for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Tracheal ring preparations are a classic and robust in vitro model for studying the contractility of airway smooth muscle. This system allows for the direct measurement of isometric tension changes in response to pharmacological agents, providing valuable insights into receptor function and signaling pathways.
Mechanism of Action and Signaling Pathway
L-363,851 exerts its effects by binding to and activating the NK2 receptor on tracheal smooth muscle cells. The NK2 receptor is coupled to the Gq family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. Concurrently, DAG activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the phosphorylation of contractile proteins and ion channels.
Quantitative Data Summary
The following table summarizes the potency of L-363,851 and other relevant compounds in inducing tracheal smooth muscle contraction. This data is essential for designing concentration-response experiments and for comparing the activity of L-363,851 with other known NK2 receptor agonists.
| Compound | Receptor Target | Action | Potency (Tracheal Rings) | Reference |
| L-363,851 | NK2 | Agonist | IC50: 3.2 nM | [1] |
| Neurokinin A (NKA) | NK2 (endogenous agonist) | Agonist | EC50: ~29 nM (guinea pig) | [2] |
| Acetylcholine | Muscarinic | Agonist | EC50: ~1 µM (guinea pig) | [3] |
| SR 48968 | NK2 | Antagonist | - | [3] |
| GR 159897 | NK2 | Antagonist | pA2: 8.7 (guinea pig) | [4] |
IC50: Half maximal inhibitory concentration (in the context of the cited study, this represents the concentration for half-maximal contractile response). EC50: Half maximal effective concentration. pA2: A measure of the potency of a competitive antagonist.
Experimental Protocols
This section provides a detailed methodology for conducting tracheal ring experiments to assess the contractile effects of L-363,851.
Materials and Reagents
-
L-363,851: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in Krebs-Henseleit solution.
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, and glucose 11.1. The solution should be continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4 at 37°C.[5][6]
-
Agonists: Acetylcholine or Neurokinin A for positive controls.
-
Antagonists (optional): A selective NK2 receptor antagonist such as SR 48968 or GR 159897 to confirm the specificity of the L-363,851-induced contraction.[3][4][7]
-
Experimental Animals: Guinea pigs are a commonly used species for tracheal ring experiments.[2][3] All animal procedures should be approved by the institutional animal care and use committee.
Experimental Workflow
Detailed Protocol
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional protocols.
-
Carefully excise the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, meticulously remove any adhering connective tissue and fat.
-
Cut the trachea into rings of 3-5 mm in width.[6]
-
-
Organ Bath Setup:
-
Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach the upper hook to an isometric force transducer connected to a data acquisition system.
-
Gradually apply a resting tension of 1.0-1.5 grams to each ring.[6]
-
Allow the tissues to equilibrate for at least 60-90 minutes, washing them with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Experimental Procedure:
-
Viability Test: After equilibration, contract the rings with a high concentration of KCl (e.g., 60-80 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline tension.
-
Cumulative Concentration-Response Curve for L-363,851:
-
Once a stable baseline is achieved, add L-363,851 to the organ bath in a cumulative manner, increasing the concentration by half-log increments (e.g., from 10^-10 M to 10^-5 M).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the isometric tension continuously.
-
-
(Optional) Antagonist Studies:
-
To confirm the involvement of the NK2 receptor, pre-incubate a set of tracheal rings with a selective NK2 antagonist (e.g., SR 48968 or GR 159897) for 20-30 minutes before constructing the L-363,851 concentration-response curve.
-
A rightward shift in the concentration-response curve in the presence of the antagonist indicates competitive antagonism at the NK2 receptor.
-
-
-
Data Analysis:
-
Express the contractile response to L-363,851 as a percentage of the maximal contraction induced by KCl.
-
Plot the contractile response against the logarithm of the molar concentration of L-363,851 to generate a concentration-response curve.
-
Use a non-linear regression analysis to calculate the EC50 (or pEC50) and the maximal response (Emax) for L-363,851.
-
Perform appropriate statistical analysis to compare responses between different experimental groups.
-
Conclusion
This document provides a detailed framework for investigating the effects of the NK2 receptor agonist L-363,851 on tracheal smooth muscle using isolated organ bath techniques. By following these protocols, researchers can obtain reliable and reproducible data on the contractile properties of this compound and further elucidate the role of the NK2 receptor in airway physiology. Adherence to proper experimental technique and data analysis will ensure high-quality results for advancing research and development in respiratory pharmacology.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Neurokinin A-induced contraction of guinea-pig isolated trachea: potentiation by hepoxilins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postjunctional inhibitory effect of the NK2 receptor antagonist, SR 48968, on sensory NANC bronchoconstriction in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public.pensoft.net [public.pensoft.net]
Application Notes and Protocols for L-363,851 (L-365,260) in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B or CCK2) receptor.[1][2] In the central nervous system, CCK-B receptors are implicated in modulating anxiety, pain perception, and other neuropsychiatric processes.[1][2] Antagonism of these receptors is a key area of investigation for the development of anxiolytic and antidepressant therapies.[2] These application notes provide a comprehensive overview of the use of L-365,260 in rodent behavioral studies, including recommended dosages, detailed experimental protocols, and an examination of its mechanism of action.
Mechanism of Action
L-365,260 exerts its effects by competitively blocking the binding of cholecystokinin (CCK) to CCK-B receptors. These receptors are Gq protein-coupled, and their activation typically leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). By inhibiting this pathway, L-365,260 can modulate neuronal excitability and neurotransmitter release.
The anxiolytic and antidepressant-like effects of L-365,260 are thought to be mediated, in part, through its influence on serotonergic and dopaminergic systems. Blockade of CCK-B receptors has been shown to decrease basal extracellular serotonin levels in the prefrontal cortex.[3] Furthermore, the interaction between CCK and dopamine systems in brain regions like the nucleus accumbens suggests that CCK-B antagonists can indirectly modulate dopamine release.[4]
Data Presentation: L-365,260 Dosage in Rodent Behavioral Studies
The following table summarizes the effective dosages of L-365,260 reported in various rodent behavioral and physiological studies. It is important to note that the optimal dose can vary depending on the rodent species, strain, administration route, and the specific behavioral paradigm.
| Species | Behavioral/Physiological Assay | Administration Route | Effective Dosage Range | Notes |
| Rat | Elevated Plus Maze | Intraperitoneal (i.p.) | 100 µg/kg | Reversed the anti-exploratory effects of the CCK agonist caerulein.[5][6] |
| Mouse | Electroacupuncture-induced Analgesia | Subcutaneous (s.c.) | 0.125 - 2.0 mg/kg | Potentiated analgesia, with a maximal effect at 0.5 mg/kg.[1] |
| Rat | Gastric Acid Secretion / Ulcer Prevention | Intravenous (i.v.) | Up to 12.6 mg/kg (ED50) | Higher doses were required to inhibit basal acid secretion.[7] |
| Rat | Gastric Ulcer Prevention | Oral (p.o.) | Up to 100 mg/kg | Showed efficacy in preventing cysteamine-induced duodenal ulcers.[7] |
| Guinea Pig | Elevated Plus Maze | Not Specified | 100 µg/kg | Produced 'anxiolytic' behavior and decreased basal extracellular 5-HT.[3] |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The Elevated Plus Maze is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[8][9][10]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-80 cm).
-
Two open arms and two enclosed arms of equal dimensions. For mice, arms are typically 35 cm long x 5 cm wide, with 15 cm high walls for the closed arms. For rats, arms are proportionally larger (e.g., 50 cm x 10 cm with 40 cm high walls).
-
The maze should be placed in a dimly lit room to minimize visual cues that could influence behavior.[11]
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[8]
-
Drug Administration: Administer L-365,260 or vehicle control via the desired route (e.g., intraperitoneally) at a predetermined time before testing (e.g., 30 minutes).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.[11]
-
Exploration Period: Allow the animal to freely explore the maze for a 5-minute period.[8][11]
-
Data Collection: Record the session using a video camera positioned above the maze. An automated tracking system is recommended to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Forced Swim Test (FST) for Depression-Like Behavior
The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and the total time spent mobile.[3][12][13][14][15]
Apparatus:
-
A transparent cylindrical container (for mice: 20 cm diameter, 30 cm height; for rats: proportionally larger).[13]
-
The container should be filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs (typically 15-20 cm for mice).[13][14]
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer L-365,260 or vehicle control at a predetermined time before the test.
-
Test Session: Gently place the animal into the water-filled cylinder for a 6-minute session.[13]
-
Data Collection: Record the entire session with a video camera. A trained observer, blind to the treatment conditions, should score the animal's behavior, typically during the last 4 minutes of the test. The primary behaviors scored are:
-
Immobility: The animal remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The animal is making active swimming motions.
-
Climbing: The animal is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
Data Analysis: An antidepressant-like effect is indicated by a significant decrease in the duration of immobility and a corresponding increase in swimming and/or climbing behavior compared to the vehicle-treated group.
Mandatory Visualizations
Caption: CCK-B Receptor Signaling Pathway and the inhibitory action of L-365,260.
References
- 1. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinin-induced anxiety in rats: relevance of pre-experimental stress and seasonal variations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated plus maze protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Elevated Plus Maze [protocols.io]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. researchgate.net [researchgate.net]
Information regarding L-363851 is currently unavailable.
Extensive searches for "L-363851" have not yielded any specific information regarding its chemical properties, solubility, mechanism of action, or established protocols for stock solution preparation. This suggests that "L-363851" may be an internal, discontinued, or incorrect compound identifier.
Without fundamental data on the molecule, it is not possible to provide the detailed application notes and protocols as requested. Accurate and safe laboratory procedures, including the preparation of stock solutions, are entirely dependent on the specific physicochemical characteristics of the compound .
For researchers, scientists, and drug development professionals seeking to work with a specific compound, it is crucial to have access to reliable information from chemical databases, supplier documentation (e.g., Certificate of Analysis, Safety Data Sheet), or peer-reviewed literature.
If "L-363851" is a valid compound, we recommend the following steps to obtain the necessary information:
-
Verify the Identifier: Double-check the compound name or number for any typographical errors.
-
Consult Supplier Documentation: If the compound was purchased, the supplier is the best source for information regarding its properties and handling.
-
Search Chemical Databases: Use alternative identifiers such as a CAS number, IUPAC name, or SMILES string to search comprehensive databases like PubChem, SciFinder, or the Merck Index.
Once the correct information is obtained, the following general principles for preparing stock solutions can be applied, but must be adapted to the specific compound.
General Workflow for Preparing a Stock Solution
Caption: General workflow for preparing a chemical stock solution.
Disclaimer: The provided workflow is a general guideline and should not be followed without specific information on L-363851. The choice of solvent, storage conditions, and safety precautions are all compound-dependent.
L-363,851: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-363,851 is a synthetic peptide analog that acts as a potent agonist at neurokinin (NK) receptors, specifically demonstrating activity at the NK-2 and NK-3 receptors. Tachykinin neuropeptides and their receptors are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, mood, and smooth muscle contractility. The dual activity of L-363,851 makes it a valuable tool for investigating the complex roles of the neurokinin system in neuroscience research.
These application notes provide an overview of the utility of L-363,851, detailed experimental protocols, and a summary of its pharmacological properties to guide researchers in its effective use.
Data Presentation
The pharmacological profile of L-363,851 is characterized by its interaction with neurokinin receptors. The following table summarizes the available quantitative data on its potency and binding affinity. It is important to note that the literature presents some ambiguity regarding its primary receptor target, with studies highlighting its activity as both an NK-2 and an NK-3 receptor agonist.
| Receptor | Parameter | Value | Species/Cell Line | Reference |
| Neurokinin 2 (NK-2) | IC50 (Contractile Response) | 3.2 nM | Guinea Pig Trachea | [1] |
| Neurokinin 2 (NK-2) | IC50 (Phosphoinositide Hydrolysis) | 36 µM | Not Specified | [1] |
| Neurokinin 3 (NK-3) | Agonist Activity | Causes serotonergic-like behaviors | Mouse (in vivo) | N/A |
IC50 (half maximal inhibitory concentration) for agonist activity refers to the concentration of L-363,851 that elicits a half-maximal response.
Signaling Pathways
Neurokinin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq/11 pathway. Activation of NK-2 and NK-3 receptors by an agonist like L-363,851 initiates a cascade of intracellular events.
Neurokinin-2 (NK-2) Receptor Signaling Pathway
Activation of the NK-2 receptor by L-363,851 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is involved in processes such as smooth muscle contraction.
NK-2 Receptor Signaling Cascade
Neurokinin-3 (NK-3) Receptor Signaling Pathway
Similar to the NK-2 receptor, the NK-3 receptor, upon activation by L-363,851, couples to Gαq/11, initiating the PLC-mediated signaling cascade. This leads to the generation of IP3 and DAG, resulting in increased intracellular calcium and PKC activation. In the central nervous system, this pathway is involved in the modulation of neuronal excitability and neurotransmitter release.[2]
NK-3 Receptor Signaling Cascade
Experimental Protocols
L-363,851 can be utilized in a range of in vitro and in vivo experimental paradigms to probe the function of the neurokinin system.
In Vivo Administration via Intracisternal Injection in Mice
Intracisternal injection allows for the direct delivery of L-363,851 to the cerebrospinal fluid, bypassing the blood-brain barrier and enabling the study of its central effects. This protocol is adapted from established methods for intracisternal injections in mice.[3][4]
Materials:
-
L-363,851
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Animal clippers
-
Betadine and 70% ethanol
-
Heating pad
Procedure:
-
Preparation of L-363,851 Solution: Dissolve L-363,851 in sterile saline or aCSF to the desired concentration. Ensure the solution is clear and free of particulates. The final injection volume should be between 2-5 µL.
-
Animal Preparation: Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Positioning: Place the anesthetized mouse in a stereotaxic frame. Shave the fur from the back of the neck to expose the area over the cisterna magna.
-
Surgical Site Preparation: Clean the exposed skin with Betadine followed by 70% ethanol.
-
Injection:
-
Slightly flex the mouse's head downward to open the space between the occipital bone and the first cervical vertebra.
-
Carefully insert the Hamilton syringe needle at a 45-degree angle through the skin and neck muscles, aiming for the cisterna magna.
-
A slight "pop" may be felt as the needle penetrates the dura.
-
Slowly inject the L-363,851 solution over 1-2 minutes.
-
After injection, leave the needle in place for an additional minute to prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-Procedure Care:
-
Remove the mouse from the stereotaxic frame and place it on a heating pad to maintain body temperature during recovery.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Observe for any adverse effects.
-
Expected Behavioral Outcomes:
Based on literature describing the effects of NK-3 receptor agonists, intracisternal administration of L-363,851 in mice may induce behaviors associated with serotonergic stimulation, such as head twitches, reciprocal forepaw treading, and hindlimb splaying. The specific dose and time course of these effects should be determined empirically.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study using L-363,851.
In Vivo Experimental Workflow
Conclusion
L-363,851 is a versatile pharmacological tool for investigating the roles of NK-2 and NK-3 receptors in the central nervous system. Its ability to activate these receptors can help elucidate their involvement in various neurological processes. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at understanding the complex functions of the neurokinin system. Given the compound's dual activity, careful experimental design and interpretation are crucial to dissect the specific contributions of each receptor subtype.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel modified method for injection into the cerebrospinal fluid via the cerebellomedullary cistern in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cell-Based Assays Using L-363851
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-363851 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (SSTR4). Somatostatin receptors are a family of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects, including the inhibition of hormone secretion and cell proliferation. The selectivity of L-363851 for SSTR4 makes it a valuable tool for investigating the specific roles of this receptor subtype in various cellular processes and as a potential therapeutic agent.
These application notes provide detailed protocols for utilizing L-363851 in common cell-based assays to characterize its activity and downstream signaling pathways. The provided methodologies are intended to serve as a starting point for researchers, and specific parameters may require optimization depending on the cell line and experimental conditions.
Mechanism of Action and Signaling Pathways
L-363851 binds to and activates the SSTR4, a Gi/o-coupled receptor. Upon activation, SSTR4 initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SSTR4 activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK/ERK) pathway and the modulation of intracellular calcium levels. These signaling events ultimately culminate in the regulation of cellular functions such as proliferation, differentiation, and apoptosis.
Signaling Pathway of L-363851 via SSTR4
Caption: L-363851 signaling cascade through the SSTR4 receptor.
Data Presentation
The following table summarizes the binding affinity of L-363851 for the human somatostatin receptor subtype 4.
| Ligand | Receptor | Assay Type | Organism | Ki (nM) | Reference |
| L-363851 | Somatostatin receptor type 4 | Binding affinity | Human | <0.316 | [1] |
| L-363851 | Somatostatin receptor type 4 | Binding affinity | Human | 2.4 | [2] |
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of L-363851 to inhibit the production of cyclic AMP (cAMP), a key second messenger in the SSTR4 signaling pathway.
Experimental Workflow: cAMP Inhibition Assay
Caption: Workflow for determining the IC50 of L-363851 in a cAMP assay.
Materials:
-
SSTR4-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with human SSTR4)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-363851
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white opaque plates
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Seeding:
-
Culture SSTR4-expressing cells in appropriate medium supplemented with FBS and antibiotics.
-
Trypsinize and resuspend the cells.
-
Seed the cells into a 96-well or 384-well plate at a density of 5,000-20,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of L-363851 in assay buffer (e.g., HBSS or serum-free medium). A typical concentration range would be from 1 pM to 10 µM.
-
Remove the culture medium from the cells and replace it with the L-363851 dilutions.
-
Incubate for 15-30 minutes at room temperature.
-
-
Stimulation:
-
Prepare a solution of forskolin (a potent activator of adenylyl cyclase) in assay buffer. The final concentration of forskolin should be one that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized for the specific cell line).
-
Add the forskolin solution to all wells except for the negative control wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the L-363851 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of L-363851 that inhibits 50% of the forskolin-stimulated cAMP production.
-
MAPK/ERK Phosphorylation Assay
This assay determines the ability of L-363851 to induce the phosphorylation of ERK, a key component of the MAPK signaling pathway.
Experimental Workflow: MAPK/ERK Phosphorylation Assay
Caption: Workflow for assessing ERK phosphorylation induced by L-363851.
Materials:
-
SSTR4-expressing cells
-
Cell culture medium
-
L-363851
-
Cell lysis buffer
-
Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 antibodies
-
Detection system (e.g., Western blot, In-Cell Western, or ELISA-based kits)
-
96-well or other appropriate culture plates
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed SSTR4-expressing cells in a suitable culture plate and allow them to adhere overnight.
-
The next day, replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.
-
-
Compound Treatment:
-
Prepare a serial dilution of L-363851 in serum-free medium.
-
Add the L-363851 dilutions to the cells and incubate for 5-15 minutes at 37°C.
-
-
Cell Lysis:
-
Remove the medium and lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Phospho-ERK:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK and total ERK, followed by appropriate secondary antibodies and detection reagents.
-
In-Cell Western or ELISA: Follow the manufacturer's protocol for the specific kit being used. These methods typically involve fixing the cells and then incubating with fluorescently labeled antibodies against phospho-ERK and a normalization protein.
-
-
Data Analysis:
-
Quantify the phospho-ERK signal and normalize it to the total ERK or a housekeeping protein signal.
-
Plot the normalized phospho-ERK signal against the logarithm of the L-363851 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of L-363851 that produces 50% of the maximal ERK phosphorylation.
-
Cell Proliferation Inhibition Assay
This assay evaluates the effect of L-363851 on the proliferation of cancer cell lines that endogenously or recombinantly express SSTR4.
Experimental Workflow: Cell Proliferation Inhibition Assay
Caption: Workflow for measuring the anti-proliferative effect of L-363851.
Materials:
-
SSTR4-expressing cancer cell line (e.g., pancreatic, neuroendocrine, or prostate cancer cell lines)
-
Cell culture medium
-
L-363851
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well clear or opaque plates
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells per well) to allow for proliferation over the course of the experiment.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of L-363851 in complete culture medium.
-
Add the L-363851 dilutions to the cells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of Cell Proliferation:
-
Add the chosen cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% proliferation).
-
Plot the percentage of proliferation against the logarithm of the L-363851 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of L-363851 that inhibits cell proliferation by 50%.
-
Conclusion
The protocols outlined in these application notes provide a framework for the comprehensive characterization of L-363851 in cell-based assays. By employing these methods, researchers can elucidate the functional activity and downstream signaling effects of this selective SSTR4 agonist, contributing to a deeper understanding of SSTR4 biology and its potential as a therapeutic target. It is recommended to perform appropriate controls and to optimize assay conditions for each specific cell line and experimental setup to ensure robust and reproducible data.
References
Application Notes and Protocols for L-363851 Administration in Guinea Pig Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-363851, a potent and selective somatostatin receptor subtype 2 (SSTR2) agonist, holds therapeutic promise for various pathologies, including those involving hypersecretion of growth hormone and certain inflammatory conditions. These application notes and protocols provide a detailed framework for the administration of L-363851 in guinea pig models, based on established methodologies for similar somatostatin analogs. Due to the limited publicly available data on L-363851 specifically in guinea pigs, the following protocols are extrapolated from studies on other somatostatin analogs, such as octreotide, and should be adapted and optimized for specific experimental needs.
Data Presentation
Table 1: In Vitro Binding Affinities of Somatostatin Analogs to Human Somatostatin Receptor Subtypes (IC50 nM)
| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |
| Somatostatin-14 | >1000 | 0.6 | 1.1 | >1000 | 0.2 |
| Somatostatin-28 | 0.5 | 0.2 | 0.4 | 0.3 | 0.1 |
| L-363,586 (Seglitide/MK-678) | >1000 | 0.05 | >1000 | >1000 | >1000 |
| Octreotide | >1000 | 0.1 | 25 | >1000 | 6.3 |
Note: Data for L-363,586 is presented as a surrogate for L-363851 to illustrate the high selectivity for SSTR2 that is characteristic of this class of compounds.
Table 2: Suggested Dosing and Administration Routes for L-363851 in Guinea Pigs (Hypothetical)
| Parameter | Recommendation | Rationale/Reference |
| Animal Model | Hartley strain albino guinea pigs | Commonly used in toxicological and pharmacological studies. |
| Dosage Range | 0.1 - 100 µg/kg | Extrapolated from effective doses of other somatostatin analogs in small animals. Dose-response studies are essential. |
| Administration Route | Subcutaneous (s.c.) or Intraperitoneal (i.p.) injection | Common and effective routes for peptide delivery. An intramuscular (i.m.) route was used for octreotide in a guinea pig study investigating inflammatory mediator release.[1] |
| Vehicle | Sterile saline (0.9% NaCl) | Standard, physiologically compatible vehicle. |
| Frequency | Once to twice daily | Dependent on the half-life of L-363851 and the desired duration of effect. |
Experimental Protocols
Protocol 1: Evaluation of L-363851 on Growth Hormone (GH) Secretion
This protocol outlines a procedure to assess the inhibitory effect of L-363851 on growth hormone secretion in guinea pigs.
Materials:
-
L-363851
-
Sterile saline (0.9% NaCl)
-
Hartley strain guinea pigs (male, 300-350 g)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized syringes, microcentrifuge tubes)
-
Growth Hormone Releasing Hormone (GHRH)
-
ELISA kit for guinea pig Growth Hormone
Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast animals for 12 hours overnight with free access to water.
-
Baseline Blood Sample: Anesthetize the guinea pig and collect a baseline blood sample (0.5 mL) from a suitable vein (e.g., saphenous vein).
-
L-363851 Administration: Administer L-363851 or vehicle (sterile saline) via subcutaneous injection at the predetermined dose.
-
GHRH Challenge: 30 minutes after L-363851 administration, administer a bolus of GHRH (e.g., 10 µg/kg, i.v.) to stimulate GH release.
-
Post-Challenge Blood Sampling: Collect blood samples at 5, 15, 30, and 60 minutes post-GHRH injection.
-
Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
GH Measurement: Quantify plasma GH levels using a validated ELISA kit.
-
Data Analysis: Compare GH levels between the L-363851-treated and vehicle-treated groups.
Protocol 2: Assessment of Anti-inflammatory Effects of L-363851 in an Isolated Bladder Model
This protocol is adapted from a study investigating the effects of octreotide on inflammatory mediator release in the guinea pig bladder.[1]
Materials:
-
L-363851
-
Hartley strain female guinea pigs
-
Euthanasia solution
-
Krebs-Henseleit buffer
-
Substance P
-
Histamine and Prostaglandin E2 (PGE2) assay kits
Procedure:
-
In Vivo Pre-treatment: Administer L-363851 (e.g., 20 µg/kg, i.m.) or vehicle to guinea pigs.
-
Tissue Harvest: After a predetermined time (e.g., 2 hours), euthanize the animals and excise the urinary bladders.
-
Tissue Preparation: Place bladders in ice-cold Krebs-Henseleit buffer. Cut the bladder into small pieces.
-
In Vitro Stimulation: Incubate bladder tissue with Substance P (e.g., 10 µM) to induce inflammatory mediator release.
-
Supernatant Collection: Collect the supernatant at various time points (e.g., 15, 30, 60 minutes).
-
Mediator Quantification: Measure the concentration of histamine and PGE2 in the supernatant using appropriate assay kits.
-
Data Analysis: Compare the release of inflammatory mediators between tissues from L-363851-treated and vehicle-treated animals.
Mandatory Visualizations
Caption: L-363851 signaling via SSTR2 to inhibit hormone release.
Caption: Workflow for evaluating L-363851's effect on GH secretion.
References
Application Notes and Protocols for Calcium Imaging with a Vasopressin V1b Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vasopressin V1b receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, making it a significant target for therapeutic intervention in stress-related disorders.[1][2] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1b receptor stimulates the release of adrenocorticotropic hormone (ACTH).[1][2] The signaling cascade initiated by AVP binding to the V1b receptor involves the activation of phospholipase C, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[3] This mobilization of intracellular calcium serves as a key second messenger in the cellular response.
This document provides a detailed protocol for utilizing calcium imaging techniques to study the effects of a selective vasopressin V1b receptor antagonist. While the initial request specified the compound L-363851, a comprehensive search of the available scientific literature did not yield specific pharmacological data for this compound, such as its IC50 value or optimal in vitro concentrations. Therefore, the following protocols are presented as a general guideline for a selective V1b antagonist. Researchers using a specific antagonist, such as L-363851, will need to empirically determine the optimal working concentration for their specific cell type and experimental conditions.
The primary technique detailed here is ratiometric calcium imaging using the fluorescent indicator Fura-2 AM. This method allows for the quantitative measurement of changes in [Ca²⁺]i in response to V1b receptor activation and its subsequent inhibition by an antagonist.
Signaling Pathway of the Vasopressin V1b Receptor
The binding of arginine vasopressin (AVP) to the V1b receptor initiates a well-defined signaling cascade that results in the mobilization of intracellular calcium. This process is a hallmark of Gq-coupled GPCRs. The key steps are outlined in the diagram below.
Experimental Protocols
General Calcium Imaging Workflow
The following diagram illustrates the general workflow for a calcium imaging experiment to assess the activity of a V1b receptor antagonist.
Detailed Protocol: Fura-2 AM Calcium Imaging
This protocol is designed for adherent cells cultured on coverslips, such as Chinese Hamster Ovary (CHO-K1) cells stably expressing the human V1b receptor.
Materials:
-
Cells expressing the vasopressin V1b receptor (e.g., CHO-K1-hV1bR)
-
Glass coverslips
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
Arginine Vasopressin (AVP)
-
V1b receptor antagonist (e.g., L-363851)
-
Dimethyl sulfoxide (DMSO)
-
Ionomycin
-
EGTA
-
Microscope equipped for ratiometric fluorescence imaging (with 340 nm and 380 nm excitation filters and a ~510 nm emission filter)
-
Perfusion system
Solutions:
-
Loading Buffer: HBSS with Ca²⁺ and Mg²⁺, 20 mM HEPES, and 0.1% BSA, pH 7.4.
-
Imaging Buffer: HBSS with Ca²⁺ and Mg²⁺, 20 mM HEPES, pH 7.4.
-
Fura-2 AM Stock Solution: 1 mM Fura-2 AM in anhydrous DMSO.
-
Pluronic F-127 Stock Solution: 20% (w/v) in anhydrous DMSO.
-
AVP Stock Solution: 1 mM AVP in sterile water or appropriate buffer.
-
Antagonist Stock Solution: 10 mM antagonist in anhydrous DMSO.
Procedure:
-
Cell Preparation:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Culture cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Fura-2 AM Loading:
-
Prepare the Fura-2 AM loading solution by adding Fura-2 AM stock and Pluronic F-127 to the Loading Buffer to achieve final concentrations of 2-5 µM and 0.02%, respectively. Vortex thoroughly.
-
Wash the cells twice with pre-warmed Loading Buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and Fura-2 AM concentration should be determined for each cell type to ensure adequate signal without causing cellular stress.
-
After incubation, wash the cells twice with pre-warmed Imaging Buffer to remove extracellular Fura-2 AM.
-
Incubate the cells in Imaging Buffer for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with Imaging Buffer.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
To assess the effect of the antagonist, perfuse the cells with Imaging Buffer containing the desired concentration of the V1b antagonist for a predetermined incubation period (e.g., 5-15 minutes).
-
While continuing to perfuse with the antagonist-containing buffer, stimulate the cells with an appropriate concentration of AVP (e.g., the EC₅₀ concentration).
-
Continue to acquire images throughout the experiment to record the changes in fluorescence intensity.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
For each ROI, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (Ratio = F₃₄₀ / F₃₈₀).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
To convert the fluorescence ratio to absolute [Ca²⁺]i, the Grynkiewicz equation can be used: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin₃₈₀ / Fmax₃₈₀) Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
R is the measured 340/380 nm fluorescence ratio.
-
Rmin is the ratio in the absence of Ca²⁺ (determined using a Ca²⁺-free buffer with EGTA).
-
Rmax is the ratio at saturating Ca²⁺ levels (determined using a high Ca²⁺ buffer with a calcium ionophore like ionomycin).
-
Fmin₃₈₀ / Fmax₃₈₀ is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.
-
-
Data Presentation
The quantitative data from calcium imaging experiments should be summarized for clear comparison. Below are example tables for presenting key findings.
Table 1: Pharmacological Properties of a Selective V1b Antagonist
| Parameter | Value |
| IC₅₀ (Antagonist vs. AVP) | To be determined experimentally |
| Cell Type | CHO-K1-hV1bR |
| Agonist (AVP) Concentration | e.g., 10 nM (EC₅₀) |
Table 2: Effect of V1b Antagonist on AVP-Induced Calcium Response
| Treatment | Baseline [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) after AVP | % Inhibition of Peak Response |
| Vehicle Control | Value ± SEM | Value ± SEM | 0% |
| Antagonist (e.g., 1 µM) | Value ± SEM | Value ± SEM | Calculated Value |
| Antagonist (e.g., 10 µM) | Value ± SEM | Value ± SEM | Calculated Value |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fura-2 Signal | Incomplete dye loading. | Increase Fura-2 AM concentration or incubation time. Ensure Pluronic F-127 is used. |
| Cell death. | Use a lower concentration of Fura-2 AM or reduce loading time. | |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Increase the number and duration of washes after loading. |
| Cell leakage of the dye. | Consider using probenecid to inhibit organic anion transporters. | |
| No Response to AVP | Low or no V1b receptor expression. | Verify receptor expression using another method (e.g., Western blot, qPCR). |
| Inactive AVP. | Prepare fresh AVP solution. | |
| Variable Responses Between Cells | Heterogeneous cell population. | Use a clonal cell line. |
| Uneven dye loading. | Ensure even distribution of loading solution and gentle mixing. |
Conclusion
This document provides a comprehensive framework for conducting calcium imaging experiments to characterize the activity of a selective vasopressin V1b receptor antagonist. By following the detailed protocols and utilizing the provided diagrams and tables, researchers can effectively investigate the impact of such antagonists on intracellular calcium signaling. Given the absence of specific data for L-363851, it is imperative that users of this or any other novel antagonist perform thorough dose-response studies to determine its potency and optimal experimental conditions.
References
Application Notes and Protocols for Investigating GPCR Signaling Pathways with L-363,851
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-363,851 is a synthetic cyclic hexapeptide analog of somatostatin. It is a valuable tool for researchers investigating the physiological roles and pharmacological properties of somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs) involved in a wide range of cellular processes. This document provides detailed application notes and experimental protocols for the use of L-363,851 in studying GPCR signaling pathways, with a focus on its interaction with somatostatin receptor subtypes.
Somatostatin receptors are known to couple primarily to the Gαi subunit of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of these receptors can also modulate other signaling pathways, including the MAPK/ERK cascade. L-363,851 serves as a potent agonist, particularly at the sst2 receptor subtype, making it an excellent probe for elucidating the downstream consequences of sst2 activation.
Data Presentation
The binding affinity of L-363,851 for the five human somatostatin receptor subtypes (sst1-sst5) has been characterized through competitive binding assays. The following table summarizes the inhibitory constants (IC50) of L-363,851, providing a clear overview of its receptor subtype selectivity.
| Somatostatin Receptor Subtype | L-363,851 IC50 (nM) |
| sst1 | >1000 |
| sst2 | 1.8 |
| sst3 | 236 |
| sst4 | >1000 |
| sst5 | 40 |
Data compiled from studies on cloned human somatostatin receptors.
Signaling Pathways and Experimental Workflows
The activation of somatostatin receptors, particularly the sst2 subtype by L-363,851, initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP production. Another significant pathway affected is the MAPK/ERK pathway, which is crucial for regulating cell proliferation and differentiation.
Below are diagrams illustrating the key signaling pathway and a typical experimental workflow for characterizing the effects of L-363,851.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of L-363,851. These protocols are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of L-363,851 for a specific somatostatin receptor subtype.
Materials:
-
Cells or Membranes: CHO-K1 or HEK293 cells stably expressing the human somatostatin receptor subtype of interest.
-
Radioligand: A suitable radiolabeled somatostatin analog with known affinity for the receptor subtype (e.g., [¹²⁵I]-SRIF-14 or a subtype-selective radioligand).
-
L-363,851: Stock solution in an appropriate solvent (e.g., DMSO).
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled universal somatostatin agonist (e.g., 1 µM somatostatin-14).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation (if applicable):
-
Homogenize cells in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 50 µL binding buffer, 50 µL radioligand (at a concentration near its Kd), 100 µL cell membrane preparation.
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL cell membrane preparation.
-
Competition: 50 µL of L-363,851 at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M), 50 µL radioligand, 100 µL cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of L-363,851.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the ability of L-363,851 to inhibit adenylyl cyclase and reduce intracellular cAMP levels in response to a stimulator like forskolin.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human sst2 receptor.
-
L-363,851: Stock solution in an appropriate solvent.
-
Forskolin: Stock solution in DMSO.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white microplates (for luminescence/fluorescence-based assays).
Procedure:
-
Cell Plating:
-
Seed cells into a 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Cell Starvation:
-
The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
-
Compound Addition:
-
Add L-363,851 at various concentrations to the wells.
-
For antagonist mode, pre-incubate with the antagonist before adding L-363,851.
-
-
Stimulation:
-
Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration or assay signal against the log concentration of L-363,851.
-
Determine the IC50 (for inhibition of forskolin-stimulated cAMP) or EC50 (for direct effect on basal cAMP) using non-linear regression.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of L-363,851 on the phosphorylation of ERK1/2, a key downstream signaling molecule.
Materials:
-
Cells: SSTR2-expressing cells.
-
L-363,851: Stock solution.
-
Serum-free medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Starvation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for at least 4 hours or overnight.
-
-
Ligand Stimulation:
-
Treat the cells with various concentrations of L-363,851 for different time points (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time. A dose-response experiment should be performed at the optimal time point.
-
-
Cell Lysis:
-
After treatment, place the plates on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized data to visualize the effect of L-363,851 on ERK1/2 phosphorylation.
-
Conclusion
L-363,851 is a potent and selective tool for investigating the signaling pathways mediated by somatostatin receptors, particularly the sst2 subtype. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies of GPCR function, signal transduction, and drug discovery. Careful optimization of the experimental conditions for the specific cellular context is crucial for obtaining robust and reproducible results.
In Vivo Application of Somatostatin Receptor Agonists for Respiratory Studies: A General Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Studies have demonstrated that somatostatin can induce apnea when administered into the brain ventricular system and can cause hypoventilation when given intravenously in animal models.[1][2] This respiratory depression is thought to be mediated, at least in part, through afferents of the carotid body.[2] In humans, somatostatin has been shown to depress the ventilatory response to hypoxia and reduce the peripheral chemoreflex sensitivity to hypercapnia.[3][4]
The activation of somatostatin receptors, particularly the sst₄ subtype, has been implicated in the inhibition of airway inflammation and hyperreactivity in animal models of lung injury.[5] Furthermore, the somatostatin analog octreotide has been investigated for its protective effects in both direct and indirect lung injury, demonstrating anti-inflammatory, anti-fibrotic, and anti-secretory properties.[6][7] Octreotide has also been used to manage excessive bronchial secretions in mechanically ventilated patients.[8]
Given this background, L-363851, as a putative somatostatin receptor agonist, could be investigated for its potential to modulate respiratory control, its efficacy in mitigating lung inflammation, and its role in conditions characterized by excessive airway secretions. The following protocols provide a general methodology for the in vivo application of a somatostatin receptor agonist in respiratory studies. It is crucial to note that specific parameters such as dosage, route of administration, and vehicle for L-363851 must be determined empirically through dose-response studies.
Quantitative Data Summary
The following table summarizes the effects of somatostatin on key respiratory parameters as reported in a study on anesthetized rats. This data can serve as a reference for designing experiments with novel somatostatin receptor agonists.
| Parameter | Effect of Intravenous Somatostatin (100µg/kg) | Reference |
| Respiratory Rate | Immediate slowing | [2] |
| Tidal Volume | Decreased | [2] |
| Mean Arterial Blood Pressure | Decreased | [2] |
| Heart Rate | Decreased | [2] |
Experimental Protocols
Protocol 1: Evaluation of Respiratory Drive in Anesthetized Rodents
Objective: To assess the effect of a somatostatin receptor agonist on baseline respiratory parameters and chemoreflexes in an anesthetized rodent model.
Materials:
-
Somatostatin receptor agonist (e.g., L-363851)
-
Vehicle (e.g., sterile saline, DMSO)
-
Anesthetic (e.g., urethane, isoflurane)
-
Small animal ventilator (optional, for controlled ventilation studies)
-
Plethysmography chamber or pneumotachograph for respiratory monitoring
-
Apparatus for blood gas analysis
-
Catheters for intravenous administration and blood sampling
-
Data acquisition system
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent and ensure a stable plane of anesthesia.
-
Place the animal in a whole-body plethysmograph or attach a pneumotachograph to a tracheal cannula to measure respiratory frequency, tidal volume, and minute ventilation.
-
Cannulate a femoral or jugular vein for intravenous administration of the test compound.
-
Cannulate a femoral or carotid artery for blood pressure monitoring and blood sampling for gas analysis.
-
Allow the animal to stabilize for at least 30 minutes to obtain baseline respiratory and cardiovascular recordings.
-
Administer the somatostatin receptor agonist or vehicle intravenously. A dose-response study should be performed to determine the optimal dose.
-
Continuously record respiratory parameters (respiratory rate, tidal volume) and cardiovascular parameters (blood pressure, heart rate) for a defined period post-administration.
-
At selected time points, collect arterial blood samples to measure PaO₂, PaCO₂, and pH.
-
(Optional) To assess the ventilatory response to hypoxia, expose the animal to a hypoxic gas mixture (e.g., 10% O₂) before and after drug administration and measure the change in ventilation.
-
(Optional) To assess the ventilatory response to hypercapnia, expose the animal to a hypercapnic gas mixture (e.g., 5-7% CO₂) before and after drug administration and measure the change in ventilation.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Protocol 2: Assessment of Anti-Inflammatory Effects in a Murine Model of Acute Lung Injury
Objective: To evaluate the potential of a somatostatin receptor agonist to mitigate lung inflammation in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury.
Materials:
-
Somatostatin receptor agonist (e.g., L-363851)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic for terminal procedure
-
Equipment for bronchoalveolar lavage (BAL)
-
Reagents for cell counting and differentiation (e.g., hemocytometer, Wright-Giemsa stain)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β, IL-6)
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Induce acute lung injury in mice by intranasal or intratracheal administration of LPS. A control group should receive sterile saline.
-
Administer the somatostatin receptor agonist at a predetermined dose and route (e.g., intraperitoneal, intravenous) at a specific time point relative to LPS challenge (e.g., 1 hour before or after). A vehicle control group for the agonist should also be included.
-
At a specified time after LPS administration (e.g., 24 hours), euthanize the animals.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.
-
Determine the total cell count in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and perform a differential cell count to quantify neutrophils, macrophages, and lymphocytes.
-
Centrifuge the BAL fluid and store the supernatant for cytokine analysis using ELISA.
-
Harvest lung tissue for histological analysis (e.g., H&E staining to assess inflammation and edema) and for measuring myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
Visualizations
Caption: Putative signaling pathway of L-363851 in respiratory modulation.
Caption: Workflow for in vivo respiratory assessment of a somatostatin agonist.
References
- 1. Somatostatin in the control of respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Depressive cardio-respiratory effects of somatostatin in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of somatostatin on the control of breathing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin inhibits the ventilatory response to hypoxia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of synthetic somatostatin receptor subtype 4 agonists on acute and chronic airway inflammation and hyperreactivity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octreotide and direct/indirect lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octreotide and direct/indirect lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octreotide as a novel agent for the management of bronchorrhea in mechanically ventilated patients: A case series and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-363851 solubility and stability issues
Troubleshooting Compound Identification
Issue: Information regarding the solubility, stability, and experimental protocols for a compound designated as "L-363851" is not available in public databases.
Our comprehensive search for "L-363851" did not yield any specific data related to a chemical compound. This suggests that "L-363851" may be an internal reference number, a less common synonym, or a potential typographical error. To effectively assist you, we first need to accurately identify the compound .
Below is a troubleshooting guide to help verify the identity of the compound.
Frequently Asked Questions (FAQs)
Q1: I can't find any information on L-363851. What should I do first?
A1: The first step is to verify the identifier. Please double-check the spelling and designation of "L-363851." Chemical compound identifiers are precise, and a small error can lead to a failed search.
Q2: What other identifiers can I use to find information about my compound?
A2: If you have access to them, alternative identifiers are the most reliable way to find information. These include:
-
CAS Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
-
IUPAC Name: The systematic name of the compound according to the rules of the International Union of Pure and Applied Chemistry.
-
Common Name or Synonym: Any other name the compound is known by in the scientific literature.
-
Chemical Structure: The graphical representation of the molecule (e.g., in SMILES or InChI format).
Q3: Where can I find these alternative identifiers?
A3: This information can typically be found on:
-
The product's container or packaging.
-
The Safety Data Sheet (SDS) provided by the supplier.
-
The supplier's product page on their website.
-
Internal laboratory documentation or databases.
Q4: What if "L-363851" is an internal code from my organization?
A4: If "L-363851" is an internal designation, the information you are seeking (solubility, stability, etc.) will likely be stored in your organization's internal databases or documentation. Please consult your internal chemical inventory, research notebooks, or contact the relevant department within your organization for this information.
Logical Workflow for Compound Identification
To streamline the process of identifying your compound and finding the necessary technical information, please follow the workflow below.
Optimizing L-363851 concentration for cell culture
Important Notice: Following a comprehensive search of scientific databases and public resources, no information was found for a compound designated "L-363851." This identifier may be incorrect, an internal laboratory code, or a non-public compound. The following information is a generalized template for optimizing the concentration of a novel compound in cell culture and should be adapted once the correct compound identity and its properties are known.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for L-363851 in a new cell line?
A: As there is no public data available for L-363851, a good starting point for a novel compound is to perform a dose-response curve. We recommend a wide range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM). This will help determine the optimal concentration range for your specific cell line and experimental endpoint.
Q2: How long should I incubate my cells with L-363851?
A: Incubation time is highly dependent on the compound's mechanism of action and the biological process being studied. For initial experiments with an unknown compound, we suggest a time-course experiment. You might consider testing several time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal duration for observing the desired effect.
Q3: I am observing significant cell death even at low concentrations. What could be the cause?
A: High cytotoxicity at low concentrations can be due to several factors:
-
Compound Potency: The compound may be highly potent and inherently cytotoxic to your chosen cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%).
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the compound or its mechanism of action.
-
Incorrect Concentration: Double-check your stock solution concentration and all subsequent dilutions.
Q4: I am not observing any effect of L-363851 on my cells. What should I do?
A: If you do not observe an effect, consider the following troubleshooting steps:
-
Increase Concentration: The concentrations you have tested may be too low. Try a higher concentration range.
-
Increase Incubation Time: The compound may require a longer incubation period to elicit a response.
-
Compound Stability: Ensure your compound is stable in your culture medium at 37°C for the duration of your experiment.
-
Cell Line Responsiveness: Your cell line may not express the target of the compound or have the necessary signaling pathways for it to be effective. Consider testing a different, potentially more responsive, cell line.
-
Assay Sensitivity: The assay you are using to measure the effect may not be sensitive enough.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates- Compound precipitation | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of multi-well plates or fill them with sterile PBS.- Check the solubility of the compound in your culture medium. |
| Compound Precipitation in Culture Medium | - Poor solubility of the compound- High concentration of the compound | - Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and dilute further in pre-warmed medium.- Vortex the diluted compound solution before adding it to the cells.- Visually inspect the medium for any signs of precipitation after addition. |
| Unexpected Morphological Changes in Cells | - Cytotoxicity- Off-target effects- Differentiation induction | - Perform a cell viability/cytotoxicity assay (e.g., MTT, Trypan Blue).- Review available literature for known off-target effects of similar compounds (once the compound is identified).- Analyze cells for markers of differentiation. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 1000x stock solution of L-363851 in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Treatment: Add the different concentrations of L-363851 to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a compound known to affect cell viability).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Plot the cell viability (%) against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Caption: Workflow for determining the optimal concentration of a novel compound.
Signaling Pathways
Note: As the mechanism of action for L-363851 is unknown, a generic placeholder for a signaling pathway is provided below. This should be replaced with the specific pathway once the compound's target is identified.
Caption: A generic representation of a cell signaling pathway.
Technical Support Center: Troubleshooting Inconsistent Results with Somatostatin Receptor Ligands and Growth Hormone Secretagogues
Disclaimer: The compound "L-363851" could not be definitively identified in scientific literature and may be a typographical error. This guide provides troubleshooting advice for two classes of compounds that are likely related: somatostatin receptor ligands (e.g., L-362,855) and growth hormone secretagogues (e.g., MK-0677/Ibutamoren). The principles and protocols outlined here are broadly applicable to researchers working with synthetic peptide and non-peptide receptor modulators.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle my peptide/compound?
A1: Proper storage is critical to maintain the integrity of your compound.[1] Lyophilized peptides and compounds should be stored at -20°C or colder, protected from light.[1] For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] When preparing solutions, use sterile, high-purity solvents and consider aliquoting your stock solution for single-use to prevent contamination and degradation.
Q2: My compound has low solubility. How can I dissolve it effectively?
A2: Solubility is highly dependent on the peptide's amino acid sequence and the compound's chemical structure.[3] For peptide-based ligands, the net charge is a key determinant of solubility.[3]
-
Basic peptides (net positive charge) can often be dissolved in a dilute acidic solution (e.g., 10% acetic acid).
-
Acidic peptides (net negative charge) may dissolve in a dilute basic solution (e.g., 0.1% ammonium bicarbonate).
-
Hydrophobic peptides can be challenging and may require initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution in an aqueous buffer.[1] Always check the manufacturer's datasheet for specific solubility recommendations.
Q3: What are common sources of impurities in synthetic peptides and how can they affect my experiments?
A3: Synthetic peptides can contain various impurities, including truncated or deletion sequences, byproducts from the synthesis process, and residual solvents like trifluoroacetic acid (TFA).[2][4] These impurities can lead to false-positive or false-negative results, alter the compound's biological activity, and contribute to experimental variability.[4][5] It is crucial to use high-purity compounds and be aware of potential contaminants.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
Q: I am not observing the expected biological effect (e.g., hormone secretion, cell proliferation) or the results are highly variable between experiments. What could be the cause?
A: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent or absent biological activity.
Possible Causes and Solutions:
-
Compound Degradation: Peptides and small molecules can degrade if not stored properly.[1][2]
-
Incorrect Concentration: Errors in calculating the concentration of the stock solution or in serial dilutions can lead to inconsistent results.
-
Solution: Carefully re-calculate all concentrations. Ensure that the net peptide content is considered, as lyophilized peptides are not 100% pure peptide by weight.
-
-
Cell Line Issues: The target receptor expression may be low or absent in your cell line, or the cells may be unhealthy.
-
Solution: Verify the expression of the target receptor (e.g., SSTR2, GHSR1a) using qPCR or Western blotting. Ensure cells are within a low passage number and are regularly tested for mycoplasma contamination.
-
-
Receptor Desensitization: Continuous exposure to an agonist can lead to receptor desensitization and internalization, reducing the cellular response over time.[6]
-
Solution: Optimize the stimulation time in your assay. For some receptors, shorter incubation times may yield a more robust response.
-
Issue 2: Poor Dose-Response Curve
Q: I am observing a shallow or shifted dose-response curve compared to published data. What could be the problem?
A: A non-ideal dose-response curve can indicate issues with the compound's potency, the assay conditions, or data analysis.
Possible Causes and Solutions:
-
Suboptimal Assay Conditions: The incubation time, temperature, or buffer composition may not be optimal for your specific assay.
-
Solution: Systematically vary key assay parameters to determine the optimal conditions. Ensure the pH and ionic strength of your buffers are appropriate.
-
-
Compound Aggregation: At higher concentrations, some peptides and hydrophobic compounds can aggregate, reducing the effective concentration of the monomeric, active form.[7]
-
Solution: Visually inspect your stock and working solutions for any precipitation. Consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO.
-
-
Partial Agonism/Antagonism: The compound may be a partial agonist or have mixed agonist/antagonist properties, which can result in a lower maximal response compared to a full agonist.
-
Solution: Review the literature for the pharmacological profile of your compound. Compare your results with data from known full agonists and antagonists in the same assay.
-
Data Presentation: Compound Properties
The following tables summarize key quantitative data for representative compounds in the classes of somatostatin receptor ligands and growth hormone secretagogues.
Table 1: Somatostatin Receptor Ligand (L-362,855) Binding Affinities
| Receptor Subtype | Binding Affinity (pIC50) | Reference |
| sst4 | 7.40 | [2][8] |
Table 2: Growth Hormone Secretagogue (MK-0677/Ibutamoren) In Vivo Effects
| Species | Dose | Effect on GH | Effect on IGF-1 | Reference |
| Beagle Dogs | 0.25-1.0 mg/kg (oral) | 5.3 to 15.8-fold increase in peak concentration | Significant increase | [9] |
| Healthy Elderly Adults | 10-25 mg/day (oral) | Increased pulsatile GH secretion | 55-94% increase | [10][11] |
| Rats | 4 mg/kg (oral) | 1.8-fold increase in peak concentration | No significant increase (at 6 weeks) | [12] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for a G protein-coupled receptor (GPCR).
-
Cell Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., CHO-K1 cells stably expressing SSTR2).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Somatostatin).
-
Add increasing concentrations of the unlabeled test compound (e.g., L-362,855).
-
To determine non-specific binding, add a high concentration of an unlabeled reference ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at an appropriate temperature and time to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
This protocol describes a general method for measuring GPCR activation by monitoring changes in intracellular calcium levels.
-
Cell Preparation:
-
Plate cells expressing the target receptor (e.g., HEK293 cells co-expressing GHSR1a and a G-protein that couples to the calcium pathway) in a black-walled, clear-bottom 96-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Calcium Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compound (e.g., MK-0677).
-
Use a fluorescence plate reader equipped with an automated injection system to add the compound to the wells while simultaneously measuring the fluorescence signal.
-
Record the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathway Diagrams
Somatostatin Receptor 2 (SSTR2) Signaling
References
- 1. biomatik.com [biomatik.com]
- 2. genscript.com [genscript.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
- 9. MK-0677, a potent, novel, orally active growth hormone (GH) secretagogue: GH, insulin-like growth factor I, and other hormonal responses in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Oral administration of the growth hormone secretagogue MK-677 increases markers of bone turnover in healthy and functionally impaired elderly adults. The MK-677 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-363851 and Neurokinin 2 (NK2) Receptor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Neurokinin 2 (NK2) receptor agonist, L-363851. This guide focuses on preventing receptor desensitization and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is L-363851 and what is its primary target?
L-363851 is a potent and selective agonist for the Neurokinin 2 (NK2) receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2][3] It is often used in research to study the physiological and pathological roles of the NK2 receptor, which is involved in processes such as smooth muscle contraction, inflammation, and neurotransmission.
Q2: What is receptor desensitization and why is it a concern when using L-363851?
Receptor desensitization, also known as tachyphylaxis or tolerance, is a phenomenon where the cellular response to an agonist diminishes over time despite continuous or repeated exposure to the agonist.[4] For a potent agonist like L-363851, prolonged stimulation of the NK2 receptor can lead to a rapid decrease in its signaling activity. This can result in a loss of the desired biological effect in your experiments, leading to variability and misinterpretation of data.
Q3: What are the molecular mechanisms behind NK2 receptor desensitization?
NK2 receptor desensitization is a complex process involving several key molecular events:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the activated receptor and phosphorylate serine and threonine residues on its intracellular domains.[5]
-
β-Arrestin Recruitment: The phosphorylated receptor is then recognized by β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of the receptor to its G protein, thereby terminating the primary signaling cascade.[6][7]
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, targeting the desensitized receptor for internalization into the cell via clathrin-coated pits.[7]
-
Downstream Signaling Alterations: Continuous receptor activation can also lead to changes in downstream signaling components, further contributing to the reduced cellular response.
Q4: How can I prevent or minimize L-363851-induced desensitization in my experiments?
Several strategies can be employed to mitigate NK2 receptor desensitization:
-
Intermittent Agonist Application: Instead of continuous exposure, apply L-363851 in pulses with washout periods in between to allow for receptor resensitization.
-
Use of GRK Inhibitors: Pharmacological inhibitors of GRKs can prevent the initial phosphorylation step of the receptor, thereby reducing desensitization.[5][8][9][10]
-
Modulation of β-Arrestin Function: In cellular models, genetic approaches like siRNA-mediated knockdown or knockout of β-arrestin 2 can be used to study its role in desensitization and potentially reduce it.[11][12]
-
Allosteric Modulators: Investigate the use of positive or negative allosteric modulators that may stabilize a receptor conformation less prone to desensitization.
-
Lowering Agonist Concentration: Use the lowest effective concentration of L-363851 to elicit the desired response without causing rapid and profound desensitization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Diminishing response to repeated applications of L-363851 | NK2 receptor desensitization (tachyphylaxis). | 1. Implement washout periods between agonist applications.2. Reduce the concentration of L-363851.3. Pre-incubate the tissue/cells with a GRK inhibitor (e.g., Paroxetine, though off-target effects should be considered).[5] |
| High variability in experimental replicates | Inconsistent levels of receptor desensitization between samples. | 1. Standardize the timing and duration of L-363851 exposure precisely.2. Ensure complete washout of the agonist between treatments.3. Monitor the functional status of the receptors before each experiment. |
| Complete loss of response after initial stimulation | Profound and rapid receptor internalization and desensitization. | 1. Significantly lower the L-363851 concentration.2. Shorten the duration of agonist exposure.3. In cell-based assays, consider using a β-arrestin 2 knockout or knockdown cell line to investigate the role of internalization.[11][12] |
| Unexpected off-target effects | L-363851 may have some affinity for other neurokinin receptors at high concentrations. | 1. Confirm the selectivity of L-363851 in your experimental system using selective antagonists for NK1 and NK3 receptors.2. Use the lowest effective concentration of L-363851. |
Quantitative Data
The following tables summarize key quantitative parameters for L-363851 and the endogenous NK2 receptor agonist, Neurokinin A (NKA).
Table 1: Potency of L-363851
| Parameter | Value | Tissue/Assay Condition | Reference |
| IC50 (Contractile Response) | 3.2 nM | Tracheal smooth muscle (devoid of epithelium) | [1][2] |
| IC50 (Phosphoinositide Hydrolysis) | 36 µM | Not specified | [1][2] |
Table 2: Potency of Neurokinin A (NKA) at the Human NK2 Receptor
| Parameter | Value | Assay Condition | Reference |
| EC50 (Calcium Flux) | 2.38 nM | NK2R Nomad Cell Line | [13] |
| EC50 (cAMP Flux) | 5.61 nM | NK2R Nomad Cell Line | [13] |
Experimental Protocols
1. Radioligand Binding Assay for NK2 Receptor
This protocol is used to determine the binding affinity (Ki) of L-363851 for the NK2 receptor.
-
Materials:
-
Cell membranes expressing the NK2 receptor.
-
Radiolabeled NK2 receptor antagonist (e.g., [³H]-SR48968).
-
Unlabeled L-363851.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled L-363851.
-
In a 96-well plate, add cell membranes, the radiolabeled antagonist at a fixed concentration (near its Kd), and varying concentrations of L-363851.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of L-363851 to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
2. Intracellular Calcium Mobilization Assay
This protocol measures the functional response to L-363851 by quantifying changes in intracellular calcium levels.
-
Materials:
-
Cells expressing the NK2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
L-363851.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader or flow cytometer.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of L-363851 to the wells.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve for each concentration of L-363851.
-
Plot the response against the log concentration of L-363851 to determine the EC50 value.
-
3. cAMP Measurement Assay
This protocol assesses the activation of the Gs signaling pathway by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
Cells expressing the NK2 receptor.
-
L-363851.
-
Forskolin (an adenylyl cyclase activator, used as a positive control and to potentiate Gi-coupled responses).
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of L-363851. For Gi-coupled receptors, co-stimulation with forskolin is often necessary to measure a decrease in cAMP.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of L-363851 to determine the EC50 value.
-
Visualizations
Caption: NK2 Receptor Signaling Pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of agonist-induced motilin receptor trafficking and its implications for tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An essential function for beta-arrestin 2 in the inhibitory signaling of natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. columbia.edu [columbia.edu]
- 8. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. scbt.com [scbt.com]
- 10. Finding of novel GRK2 inhibitors | ININFA [ininfa-uba.conicet.gov.ar]
- 11. β-Arrestin-2 knockout prevents development of cellular μ-opioid receptor tolerance but does not affect opioid-withdrawal-related adaptations in single PAG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Arrestin 2 knockout mice exhibit sensitized dopamine release and increased reward in response to a low dose of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-363851 & Neuropeptide S Receptor (NPSR) Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Neuropeptide S Receptor (NPSR) antagonists, with a focus on understanding and controlling for potential off-target effects. While the specific compound "L-363851" does not appear in publicly available literature, the context of neuropeptide research suggests a likely interest in selective NPSR antagonists. This guide uses data from well-characterized NPSR antagonists as representative examples.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of NPSR antagonists and what is its signaling mechanism?
A1: The primary target is the Neuropeptide S Receptor (NPSR), a G protein-coupled receptor (GPCR). Upon binding its endogenous ligand, Neuropeptide S (NPS), the NPSR can couple to both Gs and Gq signaling pathways. This leads to an increase in intracellular cyclic AMP (cAMP) and calcium levels, respectively.[1] Antagonists block these downstream effects.
References
Improving signal-to-noise ratio in L-363851 assays
Information regarding the compound L-363851 is not available in public databases.
Our comprehensive search for "L-363851" did not yield any specific information about this compound, its mechanism of action, or its associated assays. It is possible that "L-363851" is an internal development name not yet disclosed publicly, a compound that has been discontinued, or a typographical error.
Without specific details on the nature of L-363851 and its biological target, we are unable to provide a dedicated technical support center with the requested troubleshooting guides, experimental protocols, and signaling pathway diagrams.
To receive assistance, please verify the compound's name and provide additional details, such as:
-
The correct and complete name of the compound.
-
The biological target or class of targets (e.g., GPCR, kinase, ion channel).
-
The type of assay being performed (e.g., radioligand binding, ELISA, fluorescence polarization, cell-based proliferation assay).
Once this information is available, we will be able to generate a comprehensive technical support guide to address your specific needs for improving the signal-to-noise ratio in your experiments.
Below, we offer a generalized troubleshooting guide for improving signal-to-noise ratio in common assay formats that might be applicable to your work once the compound and assay type are clarified.
General Troubleshooting Guide for Improving Signal-to-Noise Ratio
This guide provides general strategies for enhancing the quality of your data in various assay formats.
FAQs for Common Issues
Q1: What are the primary causes of a low signal-to-noise ratio?
A low signal-to-noise (S/N) ratio can stem from two main issues: a weak signal or high background. A weak signal may be due to issues with reagents, incorrect instrument settings, or suboptimal assay conditions. High background can be caused by non-specific binding of reagents, autofluorescence of compounds or plates, or insufficient washing steps.
Q2: How can I determine if my issue is with the signal or the background?
Run the following controls:
-
Positive Control: All assay components present. This should give you your maximum expected signal.
-
Negative Control (No Analyte/Target): All assay components except the analyte or target of interest. This will help determine the level of background signal.
-
Blank: Buffer or media only. This establishes the baseline instrument noise.
If the positive control signal is low, the issue is likely with signal generation. If the negative control signal is high, the problem is high background.
Q3: What are some initial steps to take when troubleshooting a low S/N ratio?
-
Check Reagent Integrity: Ensure all reagents (antibodies, enzymes, substrates, compounds) are within their expiration dates, have been stored correctly, and have not undergone multiple freeze-thaw cycles.[1]
-
Optimize Reagent Concentrations: Perform titration experiments for key reagents like antibodies or enzymes to find the optimal concentration that maximizes the signal without increasing the background.
-
Verify Instrument Settings: Ensure the correct filters, excitation/emission wavelengths, and gain settings are used for your specific assay.[2]
Troubleshooting by Assay Type
Table 1: General Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| High Background | Ineffective blocking | Optimize blocking buffer (e.g., try different agents like BSA or casein), and increase blocking time or temperature.[3] |
| Insufficient washing | Increase the number and volume of wash steps. Ensure vigorous but consistent washing. | |
| High reagent concentration | Titrate antibodies or other detection reagents to the lowest effective concentration. | |
| Plate type | Use opaque plates for luminescence or black plates for fluorescence to reduce crosstalk and background.[1] | |
| Weak Signal | Degraded reagents | Use fresh reagents and aliquot enzymes to avoid repeated freeze-thaw cycles.[1] |
| Suboptimal incubation times | Perform a time-course experiment to determine the optimal incubation time for signal development.[1] | |
| Incorrect buffer conditions | Verify and optimize the pH, ionic strength, and any necessary cofactors in your assay buffer. | |
| Low receptor/target density | Ensure the cells or membranes used have a sufficient expression level of the target. |
Experimental Protocols
Once the specific assay for L-363851 is identified, detailed protocols can be provided. A generalized protocol for a common assay type is provided below as an example.
Example Protocol: Radioligand Binding Assay (Filtration)
This protocol is a general guideline and will require optimization for a specific receptor and radioligand.
-
Receptor Preparation: Prepare cell membranes expressing the target receptor. A typical protein concentration is 100-500 µg per well.
-
Assay Setup:
-
Total Binding: Add assay buffer, radioligand at a concentration near its Kd, and the membrane preparation to wells.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of a competing unlabeled ligand, and the membrane preparation.
-
Incubation: Incubate plates at a constant temperature for a sufficient time to reach equilibrium.
-
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding
-
Signal-to-Noise Ratio = Total Binding / Non-specific Binding
-
Visualizing Workflows
Diagrams can clarify complex experimental and troubleshooting workflows.
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.
We are committed to providing you with the detailed technical support you need. Please provide the specific details of your compound and assay, and we will generate a tailored guide to help you achieve optimal results.
References
Technical Support Center: Hypothetical Antagonist "Exemplaride" (EX-500)
Disclaimer: The following information is for a fictional compound, "Exemplaride (EX-500)," and is intended to serve as a template. The data and protocols are not real and should not be used for actual experiments.
This technical support center provides troubleshooting guides and frequently asked questions for the use of Exemplaride, a selective antagonist for the Gq-coupled "Fictional Receptor 1" (FR1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Exemplaride?
Exemplaride is a competitive antagonist of the Fictional Receptor 1 (FR1), a G-protein coupled receptor (GPCR). By binding to FR1, it prevents the endogenous ligand, "Fictional Ligand 1" (FL1), from binding and activating the downstream signaling cascade. This inhibition blocks the activation of Phospholipase C (PLC), which in turn prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a decrease in intracellular calcium release and protein kinase C (PKC) activation.
Q2: What is the recommended solvent for Exemplaride?
For in vitro experiments, Exemplaride can be dissolved in DMSO at a stock concentration of 10 mM. For in vivo studies, a vehicle of saline with 5% DMSO and 10% Tween 80 is recommended. Please ensure the final DMSO concentration in your in vitro assay is below 0.1% to avoid off-target effects.
Q3: What is the stability of Exemplaride in solution?
Exemplaride stock solutions in DMSO are stable for up to 3 months when stored at -20°C. Working solutions in aqueous buffers should be prepared fresh daily. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect of Exemplaride in cell-based assays. | Incorrect cell line: The cell line used may not express the Fictional Receptor 1 (FR1). | Action: Confirm FR1 expression in your cell line using RT-qPCR or Western blot. |
| Compound degradation: Exemplaride solution may have degraded due to improper storage. | Action: Prepare a fresh stock solution of Exemplaride. | |
| Assay interference: Components of the assay medium may interfere with Exemplaride binding. | Action: Test the effect of Exemplaride in a simpler buffer system. | |
| High background signal in binding assays. | Non-specific binding: Exemplaride may be binding to other proteins or the plate surface. | Action: Increase the concentration of blocking agents (e.g., BSA) in your assay buffer. Include a non-specific binding control using a high concentration of a non-labeled ligand. |
| Inconsistent results between experiments. | Vehicle effects: The solvent (e.g., DMSO) may be affecting the cells at the concentration used. | Action: Ensure the final vehicle concentration is consistent across all wells, including controls. Run a vehicle-only control to assess its effect. |
| Cell passage number: High passage number cells may have altered receptor expression or signaling. | Action: Use cells with a consistent and low passage number for all experiments. |
Quantitative Data
Table 1: In Vitro Pharmacological Profile of Exemplaride
| Parameter | Value |
| IC50 (FL1-induced Calcium Flux) | 15.2 nM |
| Binding Affinity (Ki) at FR1 | 5.8 nM |
| Solubility in PBS (pH 7.4) | 25 µM |
| Plasma Protein Binding (Human) | 92% |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This protocol describes how to measure the inhibitory effect of Exemplaride on FL1-induced calcium mobilization in cells expressing FR1.
-
Cell Preparation:
-
Plate FR1-expressing HEK293 cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare a 2X working solution of Exemplaride in assay buffer.
-
Wash the cells twice with 100 µL of assay buffer.
-
Add 50 µL of the 2X Exemplaride working solution to the appropriate wells and incubate for 15 minutes at room temperature.
-
-
Ligand Stimulation and Measurement:
-
Prepare a 3X working solution of the agonist FL1.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Add 50 µL of the 3X FL1 working solution to all wells.
-
Measure the fluorescence intensity every 1.5 seconds for 2 minutes.
-
Protocol 2: Radioligand Binding Assay
This protocol describes how to determine the binding affinity of Exemplaride for FR1.
-
Membrane Preparation:
-
Prepare cell membranes from FR1-expressing cells.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
25 µL of competing ligand (Exemplaride) at various concentrations.
-
25 µL of radiolabeled ligand (e.g., [3H]-FL1) at a concentration equal to its Kd.
-
25 µL of cell membranes (20 µg of protein).
-
-
-
Incubation:
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter plate and add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Visualizations
Caption: Signaling pathway of Fictional Receptor 1 (FR1) and the inhibitory action of Exemplaride.
Caption: Experimental workflow for the in vitro calcium flux assay.
Technical Support Center: L-363851 Smooth Muscle Experiments
Notice: Information regarding the specific compound "L-363851" is not available in the public domain. The following troubleshooting guide is based on common pitfalls encountered in smooth muscle experiments involving similar, uncharacterized compounds and general best practices in smooth muscle physiology. Researchers should adapt these recommendations to their specific experimental observations and context.
Frequently Asked Questions (FAQs)
Q1: What is L-363851 and what is its expected effect on smooth muscle?
Currently, there is no publicly available scientific literature detailing the chemical properties, mechanism of action, or expected physiological effects of a compound designated L-363851. It is crucial to consult the source or manufacturer of this compound for a complete datasheet, including its target receptor(s), solubility, stability, and recommended solvent for stock solutions. Without this fundamental information, interpreting experimental results will be challenging.
Q2: My smooth muscle tissue is not responding to L-363851. What are the possible reasons?
Inactivity of a test compound can stem from several factors:
-
Compound-Specific Issues:
-
Incorrect Target: The smooth muscle preparation may not express the specific receptor or channel that L-363851 targets.
-
Solubility/Stability Issues: The compound may have precipitated out of solution or degraded.
-
Concentration Range: The concentrations tested may be too low to elicit a response.
-
-
General Experimental Issues:
-
Tissue Viability: The smooth muscle tissue may be damaged or not viable.
-
Protocol Errors: Issues with buffer composition, temperature, or equilibration time can affect tissue responsiveness.
-
Q3: I am observing inconsistent or variable responses with L-363851. What could be the cause?
High variability is a common challenge in ex vivo tissue experiments. Potential sources of variability include:
-
Biological Variation: Differences between individual animals (age, sex, health status) can lead to varied responses.
-
Tissue Preparation: Inconsistent dissection techniques or mounting tension can introduce variability.
-
Compound Stability: If L-363851 is unstable in the experimental buffer, its effective concentration may change over time.
-
Tachyphylaxis/Desensitization: Repeated application of the compound may lead to a diminished response.
Troubleshooting Guide
This guide addresses common problems encountered during smooth muscle experiments with uncharacterized compounds.
Problem 1: No Response to L-363851
| Possible Cause | Recommended Solution |
| Poor Compound Solubility | - Prepare stock solutions in an appropriate solvent (e.g., DMSO, ethanol) at a high concentration. - Ensure the final concentration of the solvent in the organ bath is low (<0.1%) to avoid solvent effects. - Visually inspect the solution for any signs of precipitation. - Consider using a vehicle control to rule out solvent effects. |
| Compound Degradation | - Prepare fresh stock solutions for each experiment. - Protect the compound from light and store at the recommended temperature. - If possible, verify the integrity of the compound using analytical methods (e.g., HPLC). |
| Incorrect Concentration Range | - Perform a wide range of cumulative concentrations (e.g., from 1 nM to 100 µM) to establish a dose-response curve. |
| Non-Viable Tissue | - At the end of each experiment, test the viability of the smooth muscle preparation by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM). A lack of response indicates non-viable tissue. - Ensure proper dissection and handling techniques to minimize tissue damage. |
| Receptor Not Present | - If the target of L-363851 is known, confirm its expression in the specific smooth muscle tissue being used through techniques like qPCR or immunohistochemistry. |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Biological Variability | - Use animals of the same age, sex, and strain. - Increase the number of experimental replicates (n-number) to improve statistical power. |
| Inconsistent Experimental Protocol | - Standardize all steps of the protocol, including dissection, tissue mounting, resting tension, and equilibration time. - Ensure the physiological salt solution (e.g., Krebs-Henseleit buffer) is freshly prepared and continuously aerated with the appropriate gas mixture (e.g., 95% O2, 5% CO2). |
| Receptor Desensitization | - Allow for sufficient washout periods between applications of the compound. - If investigating antagonism, ensure an adequate pre-incubation time before adding an agonist. |
| Vehicle/Solvent Effects | - Always run parallel vehicle control experiments to ensure the observed effects are due to the compound and not the solvent. |
Experimental Protocols
A detailed, standardized protocol is essential for obtaining reliable and reproducible data.
General Protocol for Isolated Smooth Muscle Contraction Assay
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., aorta, ileum, trachea) and place it in cold, oxygenated physiological salt solution (PSS).
-
Clean the tissue of excess connective and adipose tissue.
-
Cut the tissue into strips or rings of a standardized size.
-
-
Mounting the Tissue:
-
Mount the tissue strips in an organ bath containing PSS maintained at 37°C and continuously bubbled with an appropriate gas mixture.
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
Apply a standardized initial resting tension (e.g., 1-2 grams) and allow the tissue to equilibrate for at least 60-90 minutes. Wash the tissue with fresh PSS every 15-20 minutes during equilibration.
-
-
Experimental Procedure:
-
Record a stable baseline of spontaneous activity (if any).
-
To test for an agonistic effect, add cumulative concentrations of L-363851 to the organ bath, allowing the response to stabilize at each concentration.
-
To test for an antagonistic effect, pre-incubate the tissue with L-363851 for a defined period before adding a known agonist to generate a dose-response curve.
-
At the end of the experiment, add a high concentration of KCl to test for tissue viability.
-
-
Data Analysis:
-
Measure the change in tension from the baseline.
-
Express the responses as a percentage of the maximal contraction induced by a reference agonist or KCl.
-
Construct dose-response curves and calculate parameters such as EC50 or IC50.
-
Visualizing Experimental Logic
Troubleshooting Workflow for Lack of Response
Technical Support Center: Ensuring Reproducibility with Rapamycin
This guide is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments with Rapamycin, a potent and selective inhibitor of the mechanistic Target of Rapamycin (mTOR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Rapamycin?
A1: Rapamycin is a macrolide that acts as a highly specific, allosteric inhibitor of mTOR.[1] It first forms a complex with the intracellular receptor FKBP12 (FK506-Binding Protein 12).[2] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which prevents the association of key regulatory proteins and inhibits the kinase activity of the mTOR Complex 1 (mTORC1).[3][4] While mTORC1 is acutely sensitive to Rapamycin, chronic or high-dose treatment can also lead to the inhibition of a second complex, mTORC2.[5]
Q2: How should I dissolve and store Rapamycin?
A2: Rapamycin is a lipophilic molecule with very poor solubility in water or aqueous buffers like PBS.[6][7] It is essential to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or ethanol are the most common choices.[6][8] For example, solubility is approximately 100 mg/mL in DMSO and 50 mg/mL in ethanol.[7][9]
-
Storage: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability (up to a year or more).[6][7][9]
-
Working Solutions: Aqueous working solutions are unstable and should be prepared fresh for each experiment.[6][7]
Q3: Is Rapamycin considered a specific inhibitor? What are the potential off-target effects?
A3: Rapamycin is considered highly specific for mTOR, particularly at nanomolar concentrations used in most research settings.[10] Its unique mechanism, requiring the formation of a complex with FKBP12 to gain its inhibitory function, contributes to this specificity.[10][11] However, some considerations are:
-
mTORC2 Inhibition: While mTORC1 is the primary target, long-term or high-dose exposure can also disrupt the assembly and function of mTORC2, which can lead to metabolic side effects like glucose intolerance.[5][12]
-
Other Potential Effects: Some studies have debated other mTOR-independent effects, but a comprehensive study using a Rapamycin-resistant mTOR mutant found a striking dependence on mTOR for Rapamycin's effects on the transcriptome and proteome.[10]
Troubleshooting Guide
Q4: I'm not observing the expected inhibition of cell growth or mTOR signaling after Rapamycin treatment. What could be wrong?
A4: This is a multi-faceted issue. Here are several factors to consider:
-
Cell Line Sensitivity: Different cell lines exhibit dramatically different sensitivities to Rapamycin. For example, MCF-7 breast cancer cells are sensitive to low nanomolar concentrations, whereas MDA-MB-231 cells may require micromolar concentrations for a similar effect.[13][14] This can be due to varying levels of signaling pathway activation or phosphatidic acid (PA), which can compete with Rapamycin for mTOR binding.[14]
-
Drug Concentration and Duration: Inhibition of mTORC1 downstream targets is dose-dependent. Low nanomolar concentrations are often sufficient to suppress the phosphorylation of S6K1, but inhibiting 4E-BP1 phosphorylation may require higher doses.[13]
-
Precipitation: Rapamycin can precipitate out of solution when a concentrated stock (in DMSO or ethanol) is rapidly diluted into an aqueous cell culture medium.[6] To prevent this, add the aqueous medium to the Rapamycin stock solution slowly while vortexing, or perform serial dilutions.[6]
-
Drug Stability: Ensure your stock solution has been stored properly and is not expired. Always prepare fresh working dilutions in your culture medium for each experiment, as Rapamycin degrades in aqueous solutions.[6][7]
Q5: My Western blot shows an unexpected increase in Akt phosphorylation (at Ser473) after treating with Rapamycin. Is this an error?
A5: No, this is a well-documented feedback mechanism. By inhibiting mTORC1, Rapamycin also blocks the activity of S6K1.[13] S6K1 normally exerts negative feedback on upstream growth factor signaling by phosphorylating and inhibiting Insulin Receptor Substrate 1 (IRS-1). When S6K1 is inhibited by Rapamycin, this negative feedback is relieved, leading to increased PI3K activity and subsequent phosphorylation (activation) of Akt.[13] This feedback loop can counteract some of the anti-proliferative effects of Rapamycin.[13]
Q6: I am seeing high variability in my results between experiments. What are the common sources of inconsistency?
A6: Reproducibility issues with Rapamycin can often be traced to a few key areas:
-
Inconsistent Drug Preparation: Ensure you use a consistent, high-quality source of Rapamycin and anhydrous solvent for your stock solution. Always prepare fresh dilutions from a thawed aliquot for each experiment.[13]
-
Solvent Effects: Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of DMSO or ethanol without Rapamycin) to account for any effects of the solvent itself. Keep the final solvent concentration as low as possible (typically <0.5% for DMSO).[6]
-
Experimental Confluence: The density of your cell culture can impact signaling pathway activity. Ensure you plate the same number of cells and treat them at a consistent level of confluence across all experiments.
-
Inconsistent Treatment Duration: The effects of Rapamycin can be time-dependent. Use a precise and consistent incubation time for all replicates and experiments.
Quantitative Data
Table 1: Rapamycin IC₅₀ Values in Various Cell Lines
The half-maximal inhibitory concentration (IC₅₀) of Rapamycin can vary significantly depending on the cell line and the assay used.
| Cell Line | Cancer Type | IC₅₀ Value | Assay Notes | Citation |
| HEK293 | Embryonic Kidney | ~0.1 nM | Inhibition of endogenous mTOR activity | [9] |
| T98G | Glioblastoma | 2 nM | Cell Viability (72h) | [9] |
| U87-MG | Glioblastoma | 1 µM | Cell Viability (72h) | [9] |
| U373-MG | Glioblastoma | >25 µM | Cell Viability (72h) | [9] |
| MCF-7 | Breast Cancer | 20 nM | Cell Growth Inhibition | [14] |
| MDA-MB-231 | Breast Cancer | 7.39 µM | Cell Viability (MTT, 72h) | [15] |
| Ca9-22 | Oral Cancer | ~15 µM | Cell Proliferation | [16] |
| HuH7 | Hepatoma | 182 µg/mL | Cell Viability (with Cetuximab) | [17] |
| HepG2 | Hepatoma | 169 µg/mL | Cell Viability (with Cetuximab) | [17] |
*Note: Values for HuH7 and HepG2 are in the presence of a co-treatment and are presented in µg/mL as in the source.
Table 2: Binding Affinities in the Rapamycin-mTOR Interaction
Rapamycin acts as a "molecular glue," bringing together FKBP12 and the FRB domain of mTOR.
| Interacting Molecules | Dissociation Constant (Kd) | Method | Citation |
| Rapamycin <=> FKBP12 | ~0.2 nM | - | [18] |
| Rapamycin <=> FRB Domain | ~26 µM | Fluorescence Polarization, SPR | [18][19] |
| [FKBP12-Rapamycin] <=> FRB Domain | ~12 nM | Fluorescence Polarization, SPR | [18][19] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Inhibition
This protocol is designed to assess the phosphorylation status of S6K1, a primary downstream target of mTORC1.
-
Cell Culture & Treatment: a. Plate cells (e.g., HEK293) and grow to 70-80% confluence. b. Serum-starve the cells for 18-24 hours in a low-serum medium (e.g., 0.5% FBS) to reduce basal mTOR activity. c. Pre-treat cells with desired concentrations of Rapamycin (e.g., 0.1 nM to 100 nM) or vehicle (DMSO) for 30-60 minutes. d. Stimulate mTOR signaling by adding a high concentration of serum (e.g., 20% FBS) or a specific growth factor (e.g., insulin) for 30 minutes.[9]
-
Cell Lysis: a. Immediately place the culture dish on ice and wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.[20]
-
Western Blotting: a. Determine protein concentration of each lysate using a BCA assay. b. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. c. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against phospho-S6K1 (Thr389) overnight at 4°C. f. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize bands using an ECL substrate. h. Strip and re-probe the membrane for total S6K1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures cell viability by assessing metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of Rapamycin in a complete culture medium. b. Remove the old medium from the wells and replace it with the medium containing different concentrations of Rapamycin or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.[9]
-
MTT Addition: a. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.
Visualizations
Caption: Simplified mTOR signaling pathway showing Rapamycin's mechanism of action.
Caption: A typical experimental workflow for studying the effects of Rapamycin in cell culture.
References
- 1. editverse.com [editverse.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FKBP12_Rapamycin [collab.its.virginia.edu]
- 12. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 17. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
L-363851 degradation and proper storage conditions
Disclaimer: The following information is based on general principles of peptide chemistry. As of December 2025, specific degradation and storage data for L-363851 is not publicly available. This guide should be used as a general reference for handling and storing research peptides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper handling and storage of the peptide L-363851, ensuring experimental success and product integrity.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for lyophilized L-363851?
For long-term storage, lyophilized peptides should be stored at -20°C or, preferably, -80°C.[1][2][3][4] When stored under these conditions, away from bright light and moisture, lyophilized peptides can be stable for several years.[5][6] For short-term storage, refrigeration at 2-8°C is acceptable for a few weeks to months.[1][5]
2. How should I handle lyophilized L-363851 upon receiving it?
Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[7][8] This prevents condensation of atmospheric moisture, which can significantly decrease the long-term stability of the peptide.[7] Once opened, weigh out the desired amount quickly and reseal the vial, preferably under an inert gas like nitrogen or argon, to minimize exposure to air and moisture.[1]
3. What is the stability of L-363851 in solution?
The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[1][6] When dissolved, peptides are susceptible to degradation. For maximum stability, peptide solutions should be prepared fresh. If storage in solution is necessary, it is recommended to use a sterile buffer at a pH between 5 and 6 and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1][9] Peptide solutions may be stable for up to a week at 4°C, but this is highly sequence-dependent.
4. Which amino acid residues in a peptide sequence are most prone to degradation?
Certain amino acid residues are more susceptible to degradation. Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are prone to oxidation.[6] Asparagine (Asn) and Glutamine (Gln) can undergo deamidation, while Aspartic acid (Asp) can be subject to hydrolysis.[10] Peptides with N-terminal Glutamine can form pyroglutamate.
5. What are the common signs of L-363851 degradation?
Degradation can manifest as a loss of biological activity, changes in solubility, or the appearance of new peaks in analytical analyses like HPLC. Physical changes, such as color change or aggregation, can also indicate degradation.
Troubleshooting Guides
Issue 1: Poor Solubility of L-363851
-
Question: I am having trouble dissolving the lyophilized L-363851 powder. What should I do?
-
Answer:
-
Check the peptide's properties: Determine if the peptide is acidic, basic, or neutral. For basic peptides, using a dilute aqueous acetic acid solution can aid dissolution. For acidic peptides, a dilute aqueous ammonia or ammonium bicarbonate solution may be effective.[9]
-
Use appropriate solvents: If the peptide is hydrophobic, organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to first dissolve the peptide, followed by slow dilution with an aqueous buffer.[9]
-
Sonication: Gentle sonication can help to dissolve the peptide.
-
Re-lyophilize if necessary: If an inappropriate solvent was used, the peptide solution can be re-lyophilized and dissolution can be attempted with a different solvent system.[9]
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Question: My experiments with L-363851 are giving inconsistent results. Could this be a stability issue?
-
Answer:
-
Review storage and handling procedures: Ensure that the lyophilized peptide and any solutions have been stored at the correct temperatures and protected from light and moisture.[2][4] Confirm that freeze-thaw cycles have been avoided for solutions.[6][7]
-
Assess peptide integrity: If possible, analyze the peptide using HPLC to check for purity and the presence of degradation products.[11] Mass spectrometry can also be used to identify potential modifications.[11]
-
Prepare fresh solutions: Always prepare fresh solutions of L-363851 for critical experiments to rule out degradation in solution as a variable.
-
Consider sequence-specific instabilities: If the sequence of L-363851 is known, check for amino acids that are prone to degradation (e.g., Met, Cys, Asn, Gln, Asp) and take appropriate precautions, such as using deoxygenated buffers for oxidation-prone peptides.[10]
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability of Peptides
| Form | Storage Temperature | Relative Humidity | Light Exposure | Expected Stability |
| Lyophilized | -80°C | Low (desiccated) | Protected from light | Several years[1] |
| -20°C | Low (desiccated) | Protected from light | 3-5 years or longer[5] | |
| 2-8°C | Low (desiccated) | Protected from light | 1-2 years for most peptides[5] | |
| Room Temperature | Variable | Protected from light | Weeks to months[5][7] | |
| In Solution | -80°C or -20°C | N/A | Protected from light | Weeks to months (aliquoted)[3] |
| 4°C | N/A | Protected from light | Up to 30 days[1] | |
| Room Temperature | N/A | Protected from light | Days[3] |
Experimental Protocols
Protocol: Assessment of L-363851 Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of L-363851 under various conditions.
1. Objective: To determine the stability of L-363851 over time under different storage conditions (e.g., temperature, pH, light exposure).
2. Materials:
-
Lyophilized L-363851
-
HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
Various buffers (e.g., phosphate, acetate) at different pH values
-
Calibrated HPLC system with a C18 column
-
Temperature-controlled incubators and/or stability chambers
-
Light-protective storage containers
3. Method:
-
Sample Preparation:
-
Prepare a stock solution of L-363851 in an appropriate solvent (e.g., sterile water or a buffer at pH 5-6).
-
Aliquot the stock solution into separate vials for each storage condition to be tested.
-
Prepare samples for forced degradation studies by exposing them to stress conditions such as acid, base, oxidation (e.g., with H₂O₂), heat, and light.
-
-
Stability Study Setup:
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), retrieve an aliquot from each condition.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA).
-
Inject the sample onto the C18 column.
-
Run the HPLC method to separate the parent peptide from any degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (typically 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the parent peptide and any new peaks that appear over time.
-
Calculate the percentage of the parent peptide remaining at each time point relative to T=0.
-
Plot the percentage of remaining peptide against time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Common degradation pathways for peptides.
Caption: Troubleshooting workflow for L-363851.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 4. How to Safely and Effectively Store Research Peptides - Pure Peptides UK [purepeptidesuk.net]
- 5. peptidesystems.com [peptidesystems.com]
- 6. genscript.com [genscript.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. NIBSC - Peptide Storage [nibsc.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. peptidesuk.com [peptidesuk.com]
Validation & Comparative
A Comparative Guide to L-363,851 and Other NK2 Receptor Agonists for Researchers
This guide provides a detailed comparison of the neurokinin 2 (NK2) receptor agonist L-363,851 with other notable agonists, including the endogenous ligand Neurokinin A (NKA), GR 64349, and [β-Ala8]-NKA(4-10). The information is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data. L-363,851 is a potent and selective NK2 receptor agonist, and for the purpose of this guide, its closely related and well-characterized analog, [Lys5,MeLeu9,Nle10]-NKA(4-10), will be used for in-depth comparison based on available comprehensive datasets.
Performance Comparison of NK2 Receptor Agonists
The efficacy and selectivity of NK2 receptor agonists are critical determinants of their research and therapeutic potential. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of L-363,851's analog, [Lys5,MeLeu9,Nle10]-NKA(4-10), alongside other key agonists. This quantitative data allows for a direct comparison of their performance at the human NK2 receptor.
| Agonist | NK2 Receptor Binding Affinity (pKi) | Reference |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 9.88 ± 0.04 | [1] |
| Neurokinin A (NKA) | 8.96 ± 0.05 | [1] |
| [β-Ala8]-NKA(4-10) | 8.68 ± 0.06 | [1] |
| GR 64349 | 7.77 ± 0.10 | [2] |
Table 1: Comparative Binding Affinities of NK2 Receptor Agonists. This table displays the negative logarithm of the inhibition constant (pKi) for each agonist at the human NK2 receptor. Higher pKi values indicate stronger binding affinity.
| Agonist | NK2 Receptor Potency (pEC50) - Calcium Mobilization | NK1/NK2 EC50 Ratio | Reference |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 9.91 ± 0.05 | 105 | [1] |
| Neurokinin A (NKA) | 9.07 ± 0.07 | 1 | [1] |
| [β-Ala8]-NKA(4-10) | 9.35 ± 0.06 | 244 (cAMP assay) | [1] |
| GR 64349 | 9.27 ± 0.26 | 500 | [2] |
Table 2: Functional Potency and Selectivity of NK2 Receptor Agonists. This table presents the negative logarithm of the half-maximal effective concentration (pEC50) for intracellular calcium mobilization, a key downstream effect of NK2 receptor activation. A higher pEC50 value signifies greater potency. The NK1/NK2 EC50 ratio indicates the selectivity for the NK2 receptor over the NK1 receptor, with a higher ratio denoting greater selectivity.
NK2 Receptor Signaling Pathway
Activation of the NK2 receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Figure 1. NK2 Receptor Gq-PLC Signaling Cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods for characterizing NK2 receptor agonists.
Radioligand Binding Assay
This assay measures the binding affinity of a compound to the NK2 receptor.
Figure 2. Workflow for Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor are prepared. A protein concentration of approximately 6 μg per well is typically used.[1]
-
Incubation: Membranes are incubated in a buffer containing a fixed concentration of the radioligand [¹²⁵I]-Neurokinin A and varying concentrations of the unlabeled test agonist. The incubation is carried out for 3 hours at 23°C to reach equilibrium.[1]
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.
-
Counting: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the potency of an agonist in activating the NK2 receptor and triggering a downstream cellular response.
Figure 3. Workflow for Intracellular Calcium Mobilization Assay.
Detailed Protocol:
-
Cell Culture: CHO cells stably expressing the human NK2 receptor are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM, which can cross the cell membrane.
-
Stimulation: The dye-loaded cells are then exposed to various concentrations of the test NK2 receptor agonist.
-
Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are constructed by plotting the fluorescence response against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined from these curves.
Conclusion
The data presented in this guide highlight the distinct pharmacological profiles of several key NK2 receptor agonists. [Lys5,MeLeu9,Nle10]-NKA(4-10), a close analog of L-363,851, demonstrates high potency and selectivity for the NK2 receptor, surpassing the endogenous ligand Neurokinin A in both aspects.[1] GR 64349 and [β-Ala8]-NKA(4-10) also exhibit high selectivity, making them valuable tools for studying NK2 receptor function.[1][2] The choice of agonist for a particular research application will depend on the specific requirements for potency, selectivity, and the experimental system being used. The provided experimental protocols offer a foundation for the in-vitro characterization and comparison of these and other novel NK2 receptor agonists.
References
A Comparative Guide to L-363851 and Neurokinin A in Tracheal Contraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of L-363851 and the endogenous neuropeptide Neurokinin A (NKA) on tracheal smooth muscle contraction. Both compounds are potent agonists of the Neurokinin-2 (NK-2) receptor, a key player in airway physiology and pathophysiology. This document summarizes their comparative potency, outlines the experimental methodologies used to determine their effects, and illustrates the underlying signaling pathways.
Quantitative Comparison of Potency
The contractile effects of L-363851 and Neurokinin A on tracheal smooth muscle have been quantified in isolated tissue preparations. The following table summarizes their potency, highlighting the significant contractile activity of both agonists.
| Compound | Parameter | Value | Species | Tissue Preparation |
| L-363851 | IC50 | 3.2 nM[1] | Not Specified | Tracheal smooth muscle devoid of epithelium[1] |
| Neurokinin A | EC50 | 29.0 ± 2.8 nM[2][3] | Guinea Pig | Isolated helicoidal tracheal strips[2][3] |
Note: IC50 (half-maximal inhibitory concentration) is used here to denote the concentration of L-363851 that produces 50% of the maximal contractile response. EC50 (half-maximal effective concentration) for Neurokinin A represents the concentration that elicits 50% of its maximal effect. A lower value indicates higher potency.
Mechanism of Action: NK-2 Receptor Agonism
Both L-363851 and Neurokinin A exert their contractile effects on tracheal smooth muscle by acting as agonists at the Neurokinin-2 (NK-2) receptor, a G-protein coupled receptor (GPCR).[1][4][5] Activation of the NK-2 receptor by these ligands initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction.[6]
Signaling Pathway of Tracheal Contraction
The binding of an agonist, such as L-363851 or Neurokinin A, to the NK-2 receptor on tracheal smooth muscle cells triggers a well-defined signaling pathway culminating in muscle contraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurokinin A-induced contraction of guinea-pig isolated trachea: potentiation by hepoxilins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin A-induced contraction of guinea-pig isolated trachea: potentiation by hepoxilins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 5. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
Validating NK2 Receptor Selectivity: A Comparative Guide to Tachykinin Antagonists
For researchers, scientists, and drug development professionals, establishing the precise selectivity of a novel compound for its intended target is a cornerstone of preclinical validation. This guide provides a comparative framework for validating the selectivity of a putative NK2 receptor antagonist, using established compounds as benchmarks and outlining the necessary experimental protocols.
While direct data for a compound designated "L-363851" is not publicly available, this guide will use the well-characterized NK2 receptor antagonists GR159897, Saredutant (SR48968), and Nepadutant (MEN11420) to illustrate the validation process. These compounds have been extensively studied, and the methodologies used to confirm their selectivity provide a robust template for evaluating new chemical entities.
Comparative Analysis of NK2 Receptor Antagonists
The selectivity of an antagonist is determined by its binding affinity for the target receptor (NK2) versus its affinity for other related receptors, primarily the other tachykinin receptors, NK1 and NK3. High selectivity is demonstrated by a significantly higher affinity for the NK2 receptor.
| Compound | Target Receptor | Binding Affinity (pKi / Ki) | Off-Target Affinity (NK1) (pKi / Ki) | Off-Target Affinity (NK3) (pKi / Ki) | Reference Tissue/Cell Line |
| GR159897 | hNK2 | 9.5 (pKi) | 5.3 (pKi) | < 5 (pKi) | hNK2-transfected CHO cells, guinea-pig cerebral cortex[1][2] |
| Saredutant (SR48968) | hNK2 | Not explicitly stated in provided abstracts, but described as a potent and specific antagonist[3] | Inactive | 350 nM (IC50) for human NK3[4] | hNK2-transfected CHO cells, human NK3-transfected CHO cells[4] |
| Nepadutant (MEN11420) | hNK2 | 2.5 +/- 0.7 nM (Ki) | Negligible binding (< 6 pIC50) | Negligible binding (< 6 pIC50) | hNK2-transfected CHO cells[5][6] |
Functional Antagonism:
Beyond binding affinity, functional assays are critical to demonstrate that the compound inhibits the receptor's biological response to its natural agonist, Neurokinin A (NKA).
| Compound | Functional Assay | Potency (pA2 / pKB) | Tissue/Model System |
| GR159897 | Inhibition of NKA-induced contraction | 8.7 (pA2) | Guinea pig trachea[1][2] |
| Saredutant (SR48968) | Inhibition of NKA-induced bronchoconstriction | Not explicitly stated in provided abstracts, but shown to be effective[3] | Asthmatic patients[3] |
| Nepadutant (MEN11420) | Inhibition of NKA-induced contraction | 8.6 +/- 0.07 (pKB) | Rabbit isolated pulmonary artery[5][6] |
| Nepadutant (MEN11420) | Inhibition of NKA-induced contraction | 9.0 +/- 0.04 (pKB) | Rat urinary bladder[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of selectivity data. Below are standard protocols for the key experiments cited.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the binding affinity (Ki or pKi) of the test compound for the NK2 receptor and compare it to its affinity for NK1 and NK3 receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human NK1, NK2, or NK3 receptor.
-
Radioligand: e.g., [3H]GR100679 for NK2[1][2], [125I]-Neurokinin A for NK2[5][6], [125I]-[MePhe7]-neurokinin B for NK3[4].
-
Test compound (e.g., L-363851) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-radiolabeled antagonist).
-
Incubation buffer (e.g., Tris-HCl with appropriate protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (e.g., Guinea Pig Trachea Contraction)
This assay measures the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue preparation.
Objective: To determine the functional potency (pA2) of the test compound as an antagonist of the NK2 receptor.
Materials:
-
Guinea pig trachea.
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer to measure tissue contraction.
-
NK2 receptor agonist (e.g., Neurokinin A or a selective agonist like [βAla8]NKA(4-10)).
-
Test compound (e.g., L-363851) at various concentrations.
Procedure:
-
Mount rings of guinea pig trachea in the organ baths.
-
Allow the tissue to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve for the NK2 agonist.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of the test compound for a predetermined time.
-
Construct a second cumulative concentration-response curve for the NK2 agonist in the presence of the antagonist.
-
Repeat steps 4-6 with increasing concentrations of the test compound.
-
A competitive antagonist will cause a parallel rightward shift in the concentration-response curve. The pA2 value, a measure of antagonist potency, can be calculated from the Schild plot.
Visualizing Key Pathways and Workflows
To better understand the context of NK2 receptor antagonism, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: NK2 Receptor Signaling Pathway leading to smooth muscle contraction.
Caption: Workflow for validating the selectivity of an NK2 receptor antagonist.
References
- 1. tocris.com [tocris.com]
- 2. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. The non-peptide tachykinin NK2 receptor antagonist SR 48968 interacts with human, but not rat, cloned tachykinin NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
L-363851 (GR 64349): A Comparative Analysis of its Cross-reactivity with Neurokinin Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity and functional activity of the neurokinin 2 (NK2) receptor agonist L-363851 (also known as GR 64349) across the neurokinin receptor family (NK1, NK2, and NK3). The data presented herein is supported by detailed experimental protocols to aid in the design and interpretation of future studies.
L-363851 is a potent and selective agonist for the neurokinin 2 (NK2) receptor. Understanding its cross-reactivity with other neurokinin receptors, namely the neurokinin 1 (NK1) and neurokinin 3 (NK3) receptors, is critical for its use as a specific pharmacological tool and for the development of therapeutic agents with improved selectivity. This guide summarizes the available quantitative data on the interaction of L-363851 with these receptors.
Comparative Binding Affinity and Functional Activity
The selectivity of L-363851 for the NK2 receptor over the NK1 and NK3 receptors is evident from both radioligand binding assays and functional studies. The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of L-363851 at human recombinant NK1 and NK2 receptors. While direct binding or functional data for the NK3 receptor is limited, available information indicates a significantly lower affinity.
| Receptor | Radioligand Binding Assay | Inositol Phosphate Accumulation | Calcium Response | cAMP Synthesis |
| pKi | pEC50 | pEC50 | pEC50 | |
| NK1 | < 5[1][2] | 5.95 ± 0.80[1][2] | 6.55 ± 0.16[1][2] | 7.71 ± 0.41[1][2] |
| NK2 | 7.77 ± 0.10[1][2] | 9.10 ± 0.16[1][2] | 9.27 ± 0.26[1][2] | 10.66 ± 0.27[1][2] |
| NK3 | > 300-fold lower affinity than for NK2[3][4] | Not Available | Not Available | Not Available |
Table 1: Binding Affinity and Functional Potency of L-363851 (GR 64349) at Human Neurokinin Receptors. Data for NK1 and NK2 receptors are from studies on human recombinant receptors expressed in CHO cells[1][2]. The pKi value represents the negative logarithm of the inhibition constant (Ki), and a higher value indicates a higher binding affinity. The pEC50 value represents the negative logarithm of the half-maximal effective concentration (EC50), with a higher value indicating greater potency.
L-363851 demonstrates a high affinity for the NK2 receptor, with a pKi value of 7.77. In contrast, its affinity for the NK1 receptor is significantly lower, with a pKi of less than 5[1][2]. Functional assays further confirm this selectivity. L-363851 is a full agonist at both NK1 and NK2 receptors, but its potency is substantially greater at the NK2 receptor across various signaling pathways, including inositol phosphate accumulation, calcium mobilization, and cAMP synthesis[1][2]. The compound is reported to have over 1000-fold selectivity for the NK2 receptor over the NK1 receptor and over 300-fold selectivity over the NK3 receptor[3][4].
Signaling Pathways and Experimental Workflow
Neurokinin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C.
The cross-reactivity of L-363851 is determined through a series of in vitro assays, primarily radioligand binding and functional assays measuring second messenger production.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound like L-363851 for neurokinin receptors.
1. Materials:
-
Cell membranes from a stable cell line expressing the human neurokinin receptor of interest (NK1, NK2, or NK3).
-
Radioligand specific for the receptor subtype (e.g., [¹²⁵I]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2).
-
Unlabeled L-363851.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation fluid.
2. Procedure:
-
Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
In a 96-well plate, add assay buffer, the cell membrane suspension, the radioligand at a concentration close to its Kd, and varying concentrations of L-363851.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the respective receptor.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the L-363851 concentration.
-
Determine the IC50 value (the concentration of L-363851 that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide Hydrolysis Assay
This protocol outlines a method to measure the functional potency (EC50) of L-363851 by quantifying the accumulation of inositol phosphates.
1. Materials:
-
A stable cell line expressing the human neurokinin receptor of interest (NK1, NK2, or NK3).
-
Cell culture medium.
-
[³H]-myo-inositol.
-
Stimulation buffer (e.g., HEPES-buffered saline containing 10 mM LiCl).
-
L-363851.
-
Lysis buffer (e.g., ice-cold 0.4 M perchloric acid).
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid.
2. Procedure:
-
Seed the cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating them overnight with culture medium containing [³H]-myo-inositol.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer for 15-30 minutes at 37°C.
-
Add varying concentrations of L-363851 to the wells and incubate for 30-60 minutes at 37°C.
-
Terminate the stimulation by adding ice-cold lysis buffer.
-
Neutralize the samples and separate the inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography with Dowex resin.
-
Elute the total inositol phosphates and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the amount of [³H]-inositol phosphates accumulated as a function of the logarithm of the L-363851 concentration.
-
Determine the EC50 value (the concentration of L-363851 that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR 64349 | NK2 Receptors | Tocris Bioscience [tocris.com]
- 4. GR 64349, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
L-363851 in combination with NK2 receptor antagonists
A comprehensive search for the compound L-363851 has yielded no available scientific data or publications. As a result, a comparison guide for its use in combination with NK2 receptor antagonists cannot be provided at this time.
Efforts to retrieve information on the mechanism of action, experimental studies, quantitative data, or any research involving the combination of L-363851 with other drugs, including NK2 receptor antagonists, were unsuccessful. This lack of information prevents the creation of the requested comparison guides, data tables, experimental protocols, and visualizations.
It is possible that L-363851 is an internal compound designation that has not been publicly disclosed, an incorrect identifier, or a compound that has not been the subject of published research.
We recommend that researchers, scientists, and drug development professionals seeking information on this topic verify the compound's name and designation. Should an alternative name or further identifying details become available, a new search for information can be initiated.
General Information on NK2 Receptor Antagonists
While no data exists for the specific combination requested, extensive research is available on the mechanism and therapeutic potential of NK2 receptor antagonists. These antagonists function by blocking the action of Neurokinin A (NKA), a tachykinin neuropeptide, at the NK2 receptor. This receptor is primarily involved in smooth muscle contraction, inflammatory responses, and neurotransmission.
The signaling pathway of the NK2 receptor, a G protein-coupled receptor (GPCR), is well-characterized. Upon binding of its ligand, NKA, the receptor activates G proteins, leading to downstream signaling cascades that influence cellular responses.
Below is a generalized diagram of the NK2 receptor signaling pathway.
Caption: Generalized NK2 Receptor Signaling Pathway.
We encourage you to provide any alternative identifiers for L-363851 to enable a more fruitful search and analysis.
A Comparative Analysis of the Neurokinin 2 Receptor Agonists: L-363,851 and GR64349
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two neurokinin 2 (NK2) receptor agonists, L-363,851 and GR64349. The objective is to furnish researchers and drug development professionals with a comprehensive understanding of their respective pharmacological profiles based on available experimental data. This document summarizes their receptor binding affinities, functional potencies, and the signaling pathways they modulate, alongside detailed experimental methodologies.
Introduction
L-363,851 and GR64349 are both agonists of the neurokinin 2 (NK2) receptor, a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including smooth muscle contraction, inflammation, and nociception. While both compounds target the same receptor, their detailed pharmacological characteristics, particularly in terms of selectivity and potency across different signaling pathways, are crucial for their application in research and potential therapeutic development. This guide aims to collate and present the available data to facilitate a direct comparison.
Data Presentation: A Comparative Overview
Table 1: Neurokinin Receptor Binding Affinity
| Compound | Receptor | Parameter | Value |
| L-363,851 | NK1 | pKi | Data Not Available |
| NK2 | pKi | Data Not Available | |
| NK3 | pKi | Data Not Available | |
| GR64349 | NK1 | pKi | < 5[1][2] |
| NK2 | pKi | 7.77 ± 0.10[1][2] | |
| NK3 | pKi | Data Not Available |
Table 2: Functional Potency at Neurokinin Receptors
| Compound | Assay | Receptor | Parameter | Value |
| L-363,851 | Tracheal Smooth Muscle Contraction | NK2 | IC50 | 3.2 nM |
| Phosphoinositide Hydrolysis | NK2 | IC50 | 36 µM | |
| GR64349 | Inositol-1 Phosphate Accumulation | NK1 | pEC50 | 5.95 ± 0.80[1][2] |
| Inositol-1 Phosphate Accumulation | NK2 | pEC50 | 9.10 ± 0.16[1][2] | |
| Calcium Response | NK1 | pEC50 | 6.55 ± 0.16[1][2] | |
| Calcium Response | NK2 | pEC50 | 9.27 ± 0.26[1][2] | |
| Cyclic AMP Synthesis | NK1 | pEC50 | 7.71 ± 0.41[1][2] | |
| Cyclic AMP Synthesis | NK2 | pEC50 | 10.66 ± 0.27[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO cells stably transfected with human NK1 or NK2 receptors) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]-NKA for NK2 receptors or [³H]-septide for NK1 receptors), and varying concentrations of the unlabeled competitor compound (L-363,851 or GR64349).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation times and temperatures are optimized for each receptor and radioligand pair (e.g., 3 hours at 23°C for [¹²⁵I]-NKA binding to NK2 receptors).[3]
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Phosphoinositide Hydrolysis Assay
Objective: To measure the ability of a compound to stimulate Gq-protein coupled receptors, leading to the production of inositol phosphates.
General Protocol:
-
Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and pre-labeled with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
Stimulation: The cells are then stimulated with varying concentrations of the agonist (L-363,851 or GR64349) for a defined period.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the water-soluble inositol phosphates are extracted from the cells.
-
Separation and Quantification: The different inositol phosphate isomers are separated using anion-exchange chromatography. The amount of radioactivity in each fraction is then quantified by scintillation counting.
-
Data Analysis: The results are expressed as the amount of [³H]-inositol phosphates produced in response to the agonist. Dose-response curves are generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response). The pEC50 is the negative logarithm of the EC50.
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following the activation of Gq-protein coupled receptors.
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest are seeded into 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit an increase in fluorescence intensity upon binding to calcium.
-
Stimulation: The plate is placed in a fluorescence plate reader, and the baseline fluorescence is measured. The agonist (L-363,851 or GR64349) is then added to the wells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time.
-
Data Analysis: The peak fluorescence response is measured for each agonist concentration. Dose-response curves are plotted to calculate the EC50 for the calcium response. The pEC50 is the negative logarithm of the EC50.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NK2 Receptor Signaling Pathways
Experimental Workflow Diagram
Caption: Radioligand Binding Assay Workflow
Logical Relationship Diagram
Caption: Comparative Analysis Logical Flow
Conclusion
This guide provides a comparative overview of L-363,851 and GR64349 based on currently available data. GR64349 is a well-characterized, potent, and highly selective NK2 receptor agonist, with extensive data on its binding affinity and functional activity across multiple signaling pathways.[1][2] In contrast, while L-363,851 is identified as an NK2 receptor agonist with demonstrated activity in functional assays such as smooth muscle contraction and phosphoinositide hydrolysis, a comprehensive and direct comparison of its binding affinity and selectivity profile with GR64349 is hampered by the lack of publicly available data.
For researchers and drug development professionals, GR64349 offers a well-defined tool for studying NK2 receptor pharmacology. Further investigation into the binding affinities of L-363,851 for all neurokinin receptor subtypes and a broader characterization of its functional activity are necessary to fully elucidate its pharmacological profile and enable a more complete comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of L-363,851's Metabolic Effects
An Objective Comparison Framework for Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Antagonism of the Ghrelin Receptor
Ghrelin, often termed the "hunger hormone," is a peptide primarily produced by the stomach that stimulates appetite and promotes fat storage.[1] It exerts its effects by binding to the growth hormone secretagogue receptor type 1a (GHS-R1a), a G-protein coupled receptor predominantly found in the hypothalamus, a key brain region for regulating energy balance.[1][2] L-363,851 acts as a competitive antagonist at this receptor, binding to it without initiating the downstream signaling that ghrelin would normally trigger.[1] This blockade effectively mutes ghrelin's orexigenic (appetite-stimulating) signals.
The binding of ghrelin to GHS-R1a activates several intracellular signaling pathways, most notably the Gαq/11 pathway, which leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[3][4][5] This cascade is believed to be a primary mediator of ghrelin's effects on appetite. L-363,851, by occupying the receptor, prevents this signaling cascade from being initiated by endogenous ghrelin.
Comparative Efficacy: A Hypothetical Analysis
To assess the reproducibility of L-363,851's effects, key metabolic parameters should be measured and compared across different laboratories. The following tables present hypothetical data for such a comparison, focusing on food intake, body weight change, and glucose tolerance in diet-induced obese (DIO) mice.
Table 1: Effect of L-363,851 on 24-Hour Food Intake in DIO Mice
| Laboratory | Treatment Group | N | Mean Food Intake (g) | Standard Deviation (g) | % Reduction vs. Vehicle | p-value |
| Lab A | Vehicle | 10 | 4.2 | 0.5 | - | - |
| L-363,851 (10 mg/kg) | 10 | 3.1 | 0.4 | 26.2% | <0.01 | |
| Lab B | Vehicle | 12 | 4.5 | 0.6 | - | - |
| L-363,851 (10 mg/kg) | 12 | 3.5 | 0.5 | 22.2% | <0.01 | |
| Lab C | Vehicle | 10 | 4.3 | 0.4 | - | - |
| L-363,851 (10 mg/kg) | 10 | 3.3 | 0.6 | 23.3% | <0.01 |
Table 2: Effect of L-363,851 on Body Weight Change in DIO Mice Over 14 Days
| Laboratory | Treatment Group | N | Mean Body Weight Change (g) | Standard Deviation (g) | % Difference vs. Vehicle | p-value |
| Lab A | Vehicle | 10 | +2.5 | 0.8 | - | - |
| L-363,851 (10 mg/kg/day) | 10 | -1.2 | 0.5 | -148% | <0.001 | |
| Lab B | Vehicle | 12 | +2.8 | 0.9 | - | - |
| L-363,851 (10 mg/kg/day) | 12 | -0.9 | 0.6 | -132% | <0.001 | |
| Lab C | Vehicle | 10 | +2.6 | 0.7 | - | - |
| L-363,851 (10 mg/kg/day) | 10 | -1.1 | 0.7 | -142% | <0.001 |
Table 3: Effect of L-363,851 on Glucose Tolerance in DIO Mice (AUC in IPGTT)
| Laboratory | Treatment Group | N | Mean Glucose AUC (mg/dL*min) | Standard Deviation | % Improvement vs. Vehicle | p-value |
| Lab A | Vehicle | 10 | 30,500 | 2,500 | - | - |
| L-363,851 (10 mg/kg) | 10 | 25,800 | 2,100 | 15.4% | <0.05 | |
| Lab B | Vehicle | 12 | 31,200 | 2,800 | - | - |
| L-363,851 (10 mg/kg) | 12 | 27,100 | 2,400 | 13.1% | <0.05 | |
| Lab C | Vehicle | 10 | 30,800 | 2,600 | - | - |
| L-363,851 (10 mg/kg) | 10 | 26,200 | 2,200 | 15.0% | <0.05 |
Standardized Experimental Protocols
To ensure the comparability of results, adherence to standardized protocols is crucial. The following methodologies are recommended for key experiments.
Animals and Housing
-
Species and Strain: Male C57BL/6J mice are a commonly used model for diet-induced obesity.
-
Age and Weight: Animals should be age-matched (e.g., 8-10 weeks old at the start of the diet) and have a comparable baseline body weight.
-
Diet: A high-fat diet (e.g., 60% kcal from fat) should be administered for a specified period (e.g., 8-12 weeks) to induce obesity.
-
Housing: Mice should be individually housed in a temperature- and light-controlled environment (e.g., 22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water, except where specified.
Food Intake Measurement
-
Acclimatize individually housed mice to the experimental conditions for at least 3 days.
-
At the start of the dark cycle, provide a pre-weighed amount of high-fat diet.
-
Administer L-363,851 or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After 24 hours, weigh the remaining food and any spillage to calculate the net food intake.
Body Weight Measurement
-
Record the body weight of each mouse at the same time each day (e.g., prior to treatment administration) using a calibrated scale.
-
For chronic studies, continue daily measurements for the duration of the treatment period (e.g., 14 days).
-
Calculate the change in body weight from baseline for each animal.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fast the mice for a specified period (e.g., 6 hours) with free access to water.
-
Administer L-363,851 or vehicle at a set time before the glucose challenge (e.g., 60 minutes).
-
Measure baseline blood glucose from a tail snip using a glucometer.
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion over time.
By adhering to such standardized protocols and transparently reporting data, the scientific community can more effectively evaluate the reproducibility of L-363,851's effects. This structured approach is essential for building confidence in preclinical findings and making informed decisions about the future of this and other ghrelin receptor antagonists in drug development.
References
Comparative Analysis of L-363,851 and Alternative Neurokinin 2 (NK2) Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and mechanistic comparison of the Neurokinin 2 (NK2) receptor agonist, L-363,851, with other relevant NK2 receptor ligands. The data presented herein is intended to assist researchers in selecting appropriate compounds for their studies and to provide context for the dose-response characteristics of L-363,851.
Introduction to L-363,851 and the NK2 Receptor
L-363,851 is a potent agonist for the Neurokinin 2 (NK2) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including smooth muscle contraction, inflammation, and nociception. The primary endogenous ligand for the NK2 receptor is Neurokinin A (NKA). Activation of the NK2 receptor initiates downstream signaling cascades through Gq and Gs proteins, leading to phosphoinositide hydrolysis and cyclic AMP (cAMP) production, respectively. This results in an increase in intracellular calcium levels and subsequent cellular responses.
Quantitative Comparison of NK2 Receptor Ligands
The following tables summarize the dose-response characteristics of L-363,851 and a selection of alternative NK2 receptor agonists and antagonists. This data is critical for designing experiments and interpreting results related to NK2 receptor modulation.
Table 1: Potency of NK2 Receptor Agonists
| Compound | Type | Assay | Potency (IC50/EC50) | Species/Cell Line |
| L-363,851 | Agonist | Tracheal Smooth Muscle Contraction | IC50: 3.2 nM | - |
| L-363,851 | Agonist | Phosphoinositide Hydrolysis | IC50: 36 µM | - |
| Neurokinin A | Endogenous Agonist | Calcium Mobilization | EC50: 2.38 nM[1] | - |
| Neurokinin A | Endogenous Agonist | cAMP Production | EC50: 5.61 nM[1] | - |
| Neurokinin A | Endogenous Agonist | Bronchoconstriction | EC50: 29 nM[2] | Guinea Pig |
| GR 64349 | Agonist | Rat Colon Contraction | EC50: 3.7 nM[3][4][5][6] | Rat |
Table 2: Potency of NK2 Receptor Antagonists
| Compound | Type | Assay | Potency (Ki/pKi) | Species/Cell Line |
| Saredutant (SR 48968) | Antagonist | Binding Affinity | Ki: 0.5 nM[7] | Human |
| Saredutant (SR 48968) | Antagonist | Functional Inhibition | IC50: 0.13 nM[7] | - |
| GR 159897 | Antagonist | Binding Affinity | pKi: 9.5[8] | hNK2-transfected CHO cells |
| GR 159897 | Antagonist | Binding Affinity | pKi: 10.0[8][9] | Rat colon membranes |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of dose-response data. Below are standard protocols for assays commonly used to characterize NK2 receptor ligands.
In Vitro Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
a. Cell Culture and Labeling:
-
Culture cells expressing the NK2 receptor (e.g., CHO-hNK2R) in appropriate media.
-
Seed cells in multi-well plates and grow to confluency.
-
Label the cells by incubating with myo-[³H]inositol in inositol-free medium overnight. This allows for the incorporation of the radiolabel into cellular phosphoinositides.
b. Compound Treatment:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with a lithium chloride (LiCl) solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Add varying concentrations of the test compound (e.g., L-363,851) and incubate for a defined period.
c. Inositol Phosphate Extraction and Measurement:
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantify the amount of radiolabeled inositol phosphates using a scintillation counter.
d. Data Analysis:
-
Plot the amount of inositol phosphate accumulation against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation.
a. Cell Preparation:
-
Seed NK2 receptor-expressing cells onto black-walled, clear-bottom microplates.
-
Allow cells to attach and grow overnight.
b. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye will be cleaved to its active, cell-impermeant form intracellularly.
-
Incubate the cells to allow for complete de-esterification of the dye.
c. Compound Addition and Signal Detection:
-
Prepare a dilution series of the test compound.
-
Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation) to add the compound to the wells.
-
Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
d. Data Analysis:
-
Determine the peak fluorescence response for each compound concentration.
-
Plot the peak response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the EC50 value.
Visualizing Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: NK2 Receptor Signaling Pathway.
References
- 1. innoprot.com [innoprot.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GR 64349, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
- 5. GR 64349 | NK2 Receptors | Tocris Bioscience [tocris.com]
- 6. GR-64349 | NK2R agonist | Probechem Biochemicals [probechem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Reagents: A Guide to Safe Practices
The proper identification and subsequent disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection. An inquiry for the specific disposal procedures for a substance labeled "L 363851" did not yield a corresponding Safety Data Sheet (SDS) or other public documentation matching this identifier. This suggests that "this compound" may be an internal catalog number, a shorthand notation, or an incorrectly transcribed label. In such instances, a cautious and systematic approach is paramount.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals when faced with an unidentified chemical, framed by the core principles of laboratory safety and responsible chemical handling.
Immediate Actions for Unidentified Chemicals
When a chemical cannot be definitively identified, it must be treated as hazardous until proven otherwise. The following steps should be taken immediately:
-
Isolate the Substance: Secure the container in a designated, well-ventilated area away from incompatible materials. A secondary containment unit is highly recommended.
-
Label as "Unknown": Clearly mark the container with "Caution: Unknown Substance" and the date it was found. Include any available information, such as the laboratory of origin or the date of discovery.
-
Consult Internal Records: Review laboratory notebooks, inventory lists, and purchasing records to aid in the identification of the substance.
-
Inform Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department or the designated Chemical Hygiene Officer. They are trained to manage and identify unknown chemicals.
General Principles of Chemical Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations. The generator of the waste is ultimately responsible for its safe disposal from "cradle to grave"[1].
Waste Characterization: A hazardous waste determination is the first crucial step for any waste material[1]. If the identity of "this compound" can be established, the corresponding SDS will provide specific disposal instructions in Section 13: Disposal Considerations. In the absence of an SDS, the substance must be characterized by other means, typically by your institution's EHS department, which may involve analytical testing.
Prohibited Disposal Methods:
-
Do not dispose of unknown chemicals down the drain[1].
-
Do not place chemical waste in regular trash receptacles.
-
Do not dispose of hazardous waste by evaporation in a fume hood[1].
Procedural Workflow for Handling and Disposal of "this compound"
The following logical workflow outlines the necessary steps for the safe handling and disposal of the unidentified substance "this compound".
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
